Amitriptynol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQUXZPOPTSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151214 | |
| Record name | Amitriptynol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-03-1 | |
| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amitriptynol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitriptynol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITRIPTYNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacodynamics of Amitriptyline and Its Active Metabolites
Neurotransmitter Reuptake Inhibition Mechanisms
The principal mechanism of action for amitriptyline (B1667244) is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. patsnap.commdpi.com This action leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic neuron, which is believed to be the basis of its antidepressant effects. wikipedia.org
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions
Table 1: Binding Affinities (Ki) of Amitriptyline and Nortriptyline (B1679971) for Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) |
|---|---|---|
| Amitriptyline | 3.45 medchemexpress.com | 13.3 medchemexpress.com |
| Nortriptyline | >10 nih.gov | Potent inhibitor drugbank.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Impact on Synaptic Cleft Neurotransmitter Concentrations
The blockade of SERT and NET by amitriptyline and nortriptyline leads to a significant increase in the concentrations of serotonin and norepinephrine in the synaptic cleft. drugbank.comclinmedjournals.org This enhanced availability of these key monoamines allows for greater stimulation of postsynaptic receptors, which is thought to mediate the therapeutic effects in depression and pain management. mdpi.comclinmedjournals.org The elevation of norepinephrine levels in the spinal cord's posterior gray column is particularly implicated in the analgesic properties of amitriptyline. wikipedia.org
Presynaptic Autoreceptor and Heteroreceptor Desensitization
Initially, the increased synaptic levels of serotonin and norepinephrine activate presynaptic autoreceptors (like 5-HT1A) and heteroreceptors, which normally function to inhibit further neurotransmitter release. neu.edu.trpsychdb.com However, with chronic administration of amitriptyline, these presynaptic receptors become desensitized. nih.gov This desensitization leads to a disinhibition of the neuron's firing rate, ultimately resulting in enhanced and sustained serotonergic and noradrenergic neurotransmission. nih.govpsychdb.com This longer-term adaptive change is considered a crucial step in the onset of the therapeutic action of tricyclic antidepressants. nih.gov
Receptor Binding Profiles and Modulatory Actions
In addition to its effects on neurotransmitter reuptake, amitriptyline and its metabolites interact with a wide array of other receptors. These interactions are largely responsible for the drug's side effect profile but also contribute to its therapeutic actions in some cases.
Alpha-Adrenergic Receptor Interactions (α1A)
Amitriptyline is a potent antagonist of alpha-1 adrenergic receptors (α1A). wikipedia.orgmdpi.comnih.gov The blockade of these receptors can lead to vasodilation. patsnap.com Studies have shown that amitriptyline has a considerably higher affinity for α1A-adrenoceptors compared to α1B-adrenoceptors. researchgate.net This interaction is a significant contributor to some of the cardiovascular side effects associated with the drug. nih.govbmj.com
Histamine (B1213489) H1 Receptor Affinity
Amitriptyline displays a very high affinity for the histamine H1 receptor, acting as a potent antagonist. wikipedia.orgmdpi.comnih.gov This antihistaminic activity is a primary reason for some of the common side effects of amitriptyline. nih.govbmj.com The blockade of H1 receptors is also linked to appetite stimulation. bmj.com The affinity for the H1 receptor is one of the strongest among all of amitriptyline's receptor interactions. selleckchem.comnih.gov
Table 2: Receptor Binding Affinities (Ki) of Amitriptyline
| Receptor | Ki (nM) |
|---|---|
| Histamine H1 | 0.5 selleckchem.com |
| Alpha-1A Adrenergic | High Affinity wikipedia.orgmdpi.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Muscarinic Acetylcholine (B1216132) Receptor Binding (M1-M5)
Amitriptyline and its primary active metabolite, nortriptyline, exhibit significant binding affinity for muscarinic acetylcholine receptors, acting as antagonists. medicines.org.ukpatsnap.compatsnap.com This antagonism is not selective for any single subtype (M1-M5), meaning these compounds block a broad range of muscarinic receptors throughout the body. nih.govfrontiersin.org The affinity of amitriptyline for these receptors is considered high, contributing to its notable anticholinergic effects. patsnap.comwikipedia.org
Studies comparing the two have shown that amitriptyline generally possesses a higher affinity for muscarinic receptors than nortriptyline. mdpi.com For instance, one in vitro study reported that paroxetine (B1678475) has approximately one and a half times the affinity of nortriptyline for muscarinic receptors, and is comparable to imipramine. psychiatryonline.org However, another study indicated that at therapeutic plasma concentrations, paroxetine has about one-fifth the anticholinergic potential of nortriptyline in older patients. psychiatryonline.org
The binding affinities (Ki) of amitriptyline for the five human muscarinic receptor subtypes are all within the nanomolar range, indicating potent antagonism. wikipedia.orgdrugbank.com There are no significant differences in amitriptyline's affinity across the M1-M5 subtypes, confirming its non-selective profile. nih.govdrugbank.com This non-selectivity has been demonstrated in both radioligand binding and functional assays. nih.gov
The anticholinergic activity of these compounds is a direct result of their ability to block muscarinic receptors. uc.pt In human tissues, nortriptyline has shown different affinities for muscarinic receptors in the bladder versus the ileum, which may have therapeutic implications. nih.gov
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Amitriptyline
| Receptor Subtype | Reported Ki (nM) |
| M1 | 11.8 - 14 |
| M2 | 11.8 - 110 |
| M3 | 12.8 - 50 |
| M4 | 7.2 - 84 |
| M5 | 15.7 - 97 |
Data compiled from multiple sources. wikipedia.orgdrugbank.comdrugbank.com
Serotonin Receptor Subtype Engagement (5-HT2A, 5-HT2C)
Amitriptyline is a potent antagonist at both the 5-HT2A and 5-HT2C serotonin receptor subtypes. wikipedia.orgscispace.com This antagonistic activity is a significant component of its pharmacodynamic profile. The affinity for these receptors is high, with Ki values in the low nanomolar range. wikipedia.org
The blockade of 5-HT2C receptors, in particular, has been linked to some of the therapeutic effects of antidepressants. researchgate.net Studies have shown that the ability of various antagonists to block the effects of the 5-HT2C agonist m-chlorophenylpiperazine (mCPP) is strongly correlated with their affinity for the 5-HT2C receptor. nih.gov Amitriptyline, along with other antidepressants, has demonstrated a high affinity for 5-HT2C receptors. researchgate.net
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Amitriptyline
| Receptor Subtype | Reported Ki (nM) |
| 5-HT2A | 2.3 - 14.5 |
| 5-HT2C | 3.2 - 19 |
Data compiled from multiple sources. wikipedia.org
Ion Channel Modulation and Electrophysiological Effects
Sodium Channel Blockade
A significant aspect of amitriptyline's molecular action is its ability to block voltage-gated sodium channels. patsnap.comwikipedia.orgmdpi.com This action is considered a key mechanism contributing to its analgesic effects in neuropathic pain. patsnap.comwikipedia.org Amitriptyline is a non-selective blocker of multiple sodium channel subtypes, including Nav1.3, Nav1.5, Nav1.6, Nav1.7, and Nav1.8. wikipedia.org
The blockade of sodium channels by amitriptyline is state-dependent, meaning it binds more strongly to the open and inactivated states of the channel. researchgate.net This property is shared with local anesthetics and is thought to dampen neuronal excitability. researchgate.net The binding site for amitriptyline on the sodium channel is believed to overlap with that of local anesthetics. researchgate.net
This sodium channel blockade is also responsible for some of the cardiotoxic effects of amitriptyline, particularly in overdose situations. nih.govemcrit.org The inhibition of cardiac sodium channels (specifically Nav1.5) can lead to conduction abnormalities and arrhythmias. frontiersin.orgoup.comaerjournal.com Both amitriptyline and its metabolite nortriptyline have been shown to block cardiac sodium channels. emcrit.orgfrontiersin.org
Calcium and Potassium Channel Interactions
Amitriptyline also interacts with various calcium and potassium ion channels, although these interactions are generally less potent than its effects on sodium channels.
Calcium Channels: Amitriptyline can partially block voltage-dependent calcium channels. nih.gov This effect may be involved in its ability to reduce intracellular calcium levels induced by excitatory amino acids. nih.gov Some evidence suggests an interaction with L-type calcium channels, as verapamil (B1683045) (a calcium channel blocker) can increase plasma levels of tricyclic antidepressants. medicines.org.ukdrugs.com In ventricular myocytes, amitriptyline has been shown to have multiple effects on sarcoplasmic reticulum (SR) Ca2+ handling, including activating ryanodine (B192298) receptor (RyR) channels at micromolar concentrations. nih.gov
Potassium Channels: Amitriptyline is a known blocker of several types of potassium channels. researchgate.netmedscape.com It inhibits human Kv1.1 and Kv7.2/7.3 channels in a concentration-dependent manner. nih.gov The blockade of Kv7.2/7.3 channels can lead to neuronal depolarization. nih.gov Amitriptyline also blocks Kv7.1/KCNE1 channels, which are responsible for the slow delayed rectifier potassium current (IKs) in the heart, potentially contributing to QT interval prolongation. sci-hub.se Furthermore, it inhibits TREK-1 two-pore domain potassium channels, which are involved in regulating neuronal excitability. researchgate.net The central antinociceptive effects of amitriptyline may involve the opening of different subtypes of K+ channels, including voltage-gated, ATP-sensitive (KATP), and Ca2+-gated channels. researchgate.netunifi.it
Neurotrophic and Neuroplasticity Mechanisms
Regulation of Brain-Derived Neurotrophic Factor (BDNF) Levels
Amitriptyline has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. patsnap.commdpi.com The neurotrophin hypothesis of depression suggests that reduced BDNF levels contribute to the pathophysiology of depression, and that antidepressants may exert their therapeutic effects by increasing BDNF expression. mdpi.com
Studies have demonstrated that amitriptyline can increase BDNF mRNA expression in primary cultured rat cortical astrocytes and microglia. nih.govplos.org This effect appears to be mediated through the ERK-dependent signaling pathway. mdpi.comnih.gov Amitriptyline has also been shown to increase the production of BDNF in the hippocampus and to induce the phosphorylation of its receptor, TrkB. nih.gov
However, the relationship between amitriptyline, its metabolites, and BDNF is complex and not entirely consistent across all studies. For instance, some research indicates that while amitriptyline can induce BDNF expression, its active metabolite nortriptyline may not have the same effect. nih.gov Additionally, one study found no association between a common polymorphism in the BDNF gene (Val66Met) and the treatment response to nortriptyline. pharmgkb.org Other research suggests that amitriptyline may not directly regulate TrkB phosphorylation in primary neurons. researchgate.net Despite these differing findings, the modulation of BDNF and neurotrophic pathways remains a significant area of investigation into the long-term mechanisms of action of amitriptyline. researchgate.net Chronic use of nortriptyline has also been linked to influencing BDNF expression. patsnap.comfrontiersin.org
Induction of Neurite Outgrowth and Synaptogenesis
Amitriptyline and its active metabolite, nortriptyline, have been shown to promote neurite outgrowth, the process by which neurons sprout new projections (axons and dendrites). nih.govneurofit.com This is a fundamental step in synaptogenesis, the formation of new synapses, which is crucial for neuronal plasticity. neurofit.com Studies on rat primary cortical neurons revealed that amitriptyline and nortriptyline significantly increase the number of primary neurites, their length, and the number of branches. nih.govresearchgate.net This effect is not a secondary consequence of its traditional antidepressant action but rather a direct influence on pathways governing neuronal growth. neurofit.com
The mechanism underlying this neurotrophic effect involves the direct activation of the MAPK (mitogen-activated protein kinase) signaling pathway. nih.govresearchgate.net Specifically, the MEK inhibitor PD98059 was found to block the amitriptyline-induced increase in neurite outgrowth, confirming the involvement of this pathway. nih.govnih.gov This suggests that amitriptyline can foster structural changes in the brain that may contribute to its therapeutic effects by enhancing neuronal connectivity. neurofit.com
Protection Against Pro-inflammatory Cytokine-Induced Neuronal Atrophy (e.g., TNF-α)
Chronic inflammation and elevated levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are linked to neuronal atrophy and synaptic loss, which are features of neurodegenerative diseases and depression. nih.govexplorationpub.com Amitriptyline exhibits significant neuroprotective properties by counteracting the damaging effects of these cytokines. nih.govexplorationpub.com
In studies using primary cortical neurons, pretreatment with amitriptyline or nortriptyline was shown to prevent the atrophy and reduction in synaptic protein colocalization induced by TNF-α. nih.govnih.gov This protective action is mediated through its agonistic activity at Trk receptors, mimicking the neuroprotective effects of endogenous growth factors. nih.govsci-hub.se By shielding neurons from inflammatory damage, amitriptyline helps preserve neuronal structure and synaptic integrity. nih.govnih.gov
Trk Receptor Agonism
A key discovery in understanding amitriptyline's molecular action is its role as a direct agonist of the Tropomyosin receptor kinase (Trk) family, specifically TrkA and TrkB receptors. nih.govnih.govsciencedaily.com Unlike other tricyclic antidepressants, amitriptyline can directly bind to the extracellular domains of these receptors, triggering their dimerization and activation in a manner similar to their natural ligands, such as Brain-Derived Neurotrophic Factor (BDNF). nih.govsciencedaily.comresearchgate.net
This agonism initiates downstream signaling cascades, including the Akt and MAP kinase pathways, which are vital for neuronal survival and growth. nih.gov The activation of Trk receptors by amitriptyline is independent of its effects on monoamine reuptake and is crucial for its neurotrophic and neuroprotective activities. nih.govnih.gov For instance, the neuroprotective effect of amitriptyline against kainic acid-induced neuronal death is abolished when TrkA is inhibited. nih.govnih.gov Furthermore, amitriptyline's ability to induce neurite outgrowth is blocked by Trk receptor antagonists. nih.govnih.gov This direct interaction with Trk receptors represents a distinct mechanism of action that contributes significantly to its therapeutic profile. sciencedaily.com
Interactive Data Table: Amitriptyline's Effect on Neuronal Growth Pathways
| Compound/Agent | Effect on Neurite Outgrowth | Signaling Pathway Involved | Key Finding |
|---|---|---|---|
| Amitriptyline | Induces neurite outgrowth | Trk/MAPK | Directly binds to and activates Trk receptors, promoting neuronal growth. nih.govresearchgate.net |
| Nortriptyline | Induces neurite outgrowth | Trk/MAPK | The active metabolite of amitriptyline also shows neurotrophic effects. nih.gov |
| TNF-α | Causes neuronal atrophy | Pro-inflammatory cytokine signaling | Reduces neuronal complexity and synaptic markers. nih.gov |
| Amitriptyline + TNF-α | Protects against atrophy | Trk-dependent | Pretreatment with amitriptyline prevents TNF-α-induced neuronal damage. nih.govnih.gov |
| K252a (Trk inhibitor) | Blocks amitriptyline's effect | Trk signaling | Confirms that amitriptyline's neurotrophic action is Trk-dependent. nih.govnih.gov |
| PD98059 (MEK inhibitor) | Blocks amitriptyline's effect | MAPK/ERK signaling | Implicates the MAPK pathway downstream of Trk activation. nih.govresearchgate.net |
Involvement of Other Endogenous Systems
Opioidergic System Engagement
Amitriptyline's therapeutic utility extends to pain management, an effect partially mediated through its engagement with the endogenous opioidergic system. clinmedjournals.org While not a direct opioid receptor agonist, evidence suggests that amitriptyline's analgesic action is influenced by this system. clinmedjournals.orgnih.gov Studies have shown that the opioid receptor antagonist naloxone (B1662785) can reduce the antinociceptive effects of amitriptyline, suggesting that amitriptyline may work by increasing the release of endogenous opioid peptides. clinmedjournals.org Furthermore, co-administration of amitriptyline with morphine has been found to enhance morphine's analgesic effects and lessen the development of tolerance. clinmedjournals.org This interaction highlights a complex, indirect mechanism contributing to amitriptyline's pain-relieving properties.
Gamma-Aminobutyric Acid (GABA) Transmission Modulation
Amitriptyline also modulates the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. Its interaction with GABAergic transmission is complex. Acutely, amitriptyline can inhibit GABA-mediated chloride ion uptake. nih.gov However, with chronic treatment, it appears to enhance GABA-stimulated chloride influx, suggesting a positive modulatory effect on GABA_A receptors over time. nih.govresearchgate.net This potentiation of GABAergic function could contribute to the anxiolytic and sedative properties of the drug. caldic.com More recent studies suggest that at therapeutic concentrations, amitriptyline may act presynaptically to reduce GABA release. nih.gov These varied findings indicate that amitriptyline's effect on GABA transmission is multifaceted, potentially involving changes in GABA_A receptor subunit expression with long-term use. researchgate.net
Structure-Activity Relationships in Pharmacodynamic Efficacy
The pharmacological effects of amitriptyline are intrinsically linked to its chemical structure, a defining characteristic of tricyclic antidepressants (TCAs). nih.gov The molecule consists of a three-ring central structure and a propylidene side chain connected to a tertiary amine. nih.govmdpi.com This specific configuration governs its interaction with various biogenic amine transporters and receptors, and modifications to this structure can significantly alter its pharmacodynamic profile.
Amitriptyline's primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET), at the presynaptic terminal. nih.govdrugbank.com This leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating their effects. drugbank.com Amitriptyline exhibits a relatively balanced inhibition of both SERT and NET. mdpi.com
The metabolic conversion of amitriptyline to its active metabolite, nortriptyline, is a critical aspect of its pharmacodynamic profile. This process, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6, involves the demethylation of the tertiary amine side chain to a secondary amine. drugbank.compharmgkb.orgeugenomic.com This seemingly minor structural change has significant consequences for its affinity for monoamine transporters. Nortriptyline is a more potent and selective inhibitor of NET than amitriptyline, while being a less potent inhibitor of SERT. drugbank.commdpi.comwikipedia.org Consequently, the administration of amitriptyline results in a dual pharmacological action: the direct effects of the parent compound and the subsequent, more noradrenergic effects of nortriptyline. mdpi.comwikipedia.org
The structure of the tricyclic core and the side chain also dictates the affinity for various other receptors, which are often associated with the side effects of amitriptyline. As a tertiary amine, amitriptyline demonstrates strong binding affinities for alpha-adrenergic, histamine (H1), and muscarinic (M1) receptors. nih.gov Studies on structure-activity relationships have revealed that dibenzocycloheptane derivatives, like amitriptyline, are more potent in their anticholinergic action compared to dibenzazepines. nih.gov Furthermore, N-methylation of the side chain markedly increases this potency. nih.gov
The binding affinities of amitriptyline and its primary active metabolite, nortriptyline, for various transporters and receptors have been quantified in numerous studies. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Amitriptyline and Nortriptyline
| Target | Amitriptyline | Nortriptyline |
|---|---|---|
| SERT | 3.45 | 4.3 |
| NET | 13.3 | 2.1 |
| DAT | 2580 | 1450 |
| 5-HT2A | 2.4 | 10 |
| α1-Adrenergic | 4.4 | 55 |
| H1 | 0.5 - 1.1 | 3 - 15 |
| M1 Muscarinic | 11 - 14.7 | 40 |
Data compiled from multiple sources. medchemexpress.comcaldic.comdrugbank.com
Another significant active metabolite is (E)-10-hydroxynortriptyline, which is a four times weaker inhibitor of norepinephrine reuptake than nortriptyline. wikipedia.org Both amitriptyline and nortriptyline also act as antagonists at various serotonin receptors, including 5-HT2A and 5-HT2C. wikipedia.org
Pharmacokinetic Characterization and Metabolic Pathways of Amitriptyline
Absorption and Systemic Distribution Dynamics
The absorption and systemic distribution of amitriptynol are intrinsically linked to its formation from amitriptyline (B1667244). As a metabolite, its presence and movement within the body are a consequence of the parent drug's absorption and subsequent biotransformation.
Amitriptyline is rapidly absorbed following oral administration, with an absolute oral bioavailability ranging from 30% to 60% due to significant first-pass metabolism in the liver drugbank.commedicines.org.ukqbdpharmaceuticals.comhpra.ie. This compound is formed during this hepatic metabolism, primarily through the hydroxylation of amitriptyline. Therefore, the "bioavailability" of this compound is a reflection of the extent and efficiency of this metabolic conversion from amitriptyline. Its systemic availability is thus dependent on the parent drug's absorption and the activity of the enzymes responsible for its formation.
Amitriptyline exhibits a high degree of plasma protein binding, approximately 95% drugbank.commedicines.org.ukqbdpharmaceuticals.comhpra.ieeuropa.eunih.gov. Studies indicate that this compound (referred to as 10-hydroxy-AT or ATOH) is also bound to plasma proteins, to a similar extent as its parent compound, although "not so firmly" nih.gov. This suggests that this compound, like amitriptyline, circulates largely bound to plasma proteins, which influences its distribution and availability for further metabolism or elimination.
Table 1: Plasma Protein Binding Comparison
| Compound | Plasma Protein Binding | Reference |
| Amitriptyline | Approximately 95% | drugbank.commedicines.org.ukqbdpharmaceuticals.comhpra.ieeuropa.eunih.gov |
| This compound (10-hydroxy-AT) | Similar to parent, but less firm | nih.gov |
Amitriptyline and its primary active metabolite, nortriptyline (B1679971), are known to cross the placental barrier and are present in small amounts in breast milk drugbank.commedicines.org.ukqbdpharmaceuticals.comeuropa.eunih.gov. While direct data on the tissue distribution of this compound itself is limited, its presence in the systemic circulation as a metabolite implies distribution throughout various tissues. Research on related compounds suggests that factors influencing drug transporters can affect tissue distribution, including brain penetration researchgate.netstanford.edu. The hydroxyl group on this compound increases its polarity compared to amitriptyline, which could influence its distribution characteristics, though specific data on this compound's brain penetration is not extensively detailed in the provided search results.
Hepatic Biotransformation and Metabolite Formation
The hepatic biotransformation of amitriptyline is a critical process that leads to the formation of various metabolites, including this compound. These pathways are mediated by specific cytochrome P450 (CYP) isoenzymes.
Amitriptyline undergoes two primary metabolic transformations: N-demethylation and hydroxylation drugbank.commedicines.org.ukhpra.iedrugbank.comhpra.iesemanticscholar.org.
N-Demethylation: This process converts amitriptyline into its active metabolite, nortriptyline, which is also a tricyclic antidepressant. Further demethylation of nortriptyline yields desmethylnortriptyline (B104222) drugbank.commedicines.org.ukscielo.br.
Hydroxylation: This pathway leads to the formation of this compound (10-hydroxyamitriptyline). Specifically, the (E)-isomer of 10-hydroxyamitriptyline (B1197387) is a primary metabolite formed through this route drugbank.comscielo.brontosight.aiontosight.ai. Other hydroxylated metabolites, such as 10-hydroxynortriptyline (B30761), are also formed from nortriptyline drugbank.commedicines.org.ukhpra.iescielo.br. These hydroxylated metabolites are generally less potent than their parent compounds drugbank.commedicines.org.ukhpra.ie.
Table 2: Primary Metabolic Pathways of Amitriptyline
| Metabolic Pathway | Parent Compound | Primary Metabolite(s) | Key Enzymes Involved |
| N-Demethylation | Amitriptyline | Nortriptyline | CYP2C19, CYP3A4, CYP1A2, CYP2C9 drugbank.commedicines.org.ukhpra.iedrugbank.comhpra.iesemanticscholar.org |
| Hydroxylation | Amitriptyline | This compound (10-hydroxyamitriptyline) | CYP2D6 hpra.iedrugbank.comhpra.ieontosight.aiontosight.ai |
The metabolism of amitriptyline is significantly influenced by various cytochrome P450 (CYP) isoenzymes, which exhibit genetic polymorphism, leading to inter-individual variability in drug response drugbank.commedicines.org.ukhpra.ieeuropa.eudrugbank.comhpra.ie.
CYP2D6: This isoenzyme is identified as the sole enzyme responsible for the hydroxylation of amitriptyline, exclusively producing (E)-10-hydroxyamitriptyline drugbank.com. The activity of CYP2D6 is crucial for the formation of this compound.
CYP2C19: This enzyme plays a major role in the N-demethylation of amitriptyline to nortriptyline, representing the quantitatively most important metabolic pathway drugbank.com. CYP2C19 activity can be assessed through metabolic ratios of amitriptyline demethylation scielo.br.
Other Isoenzymes: CYP1A2, CYP3A4, and CYP2C9 also participate in the N-demethylation of amitriptyline, albeit to varying degrees drugbank.commedicines.org.ukhpra.iedrugbank.comhpra.iesemanticscholar.org. CYP3A4 may play a more dominant role at toxic doses when CYP2C19 becomes saturated drugbank.com.
CYP2C19 in Demethylation
CYP2C19 plays a significant role in the N-demethylation of amitriptyline, converting the parent drug into its primary active metabolite, nortriptyline. Studies indicate that CYP2C19 is the most important enzyme for this pathway at physiological concentrations, accounting for a substantial portion of amitriptyline's metabolism. drugbank.comnih.govresearchgate.netpharmgkb.orgscite.aidrugbank.comnih.govg-standaard.nlfrontiersin.orgresearchgate.netresearchgate.netmdpi.com Individuals with reduced CYP2C19 activity (poor metabolizers) may experience higher plasma levels of amitriptyline and lower levels of nortriptyline, potentially increasing the risk of side effects. Conversely, ultrarapid metabolizers may have a reduced response. nih.govg-standaard.nlnih.gov
Contributions of CYP3A4, CYP1A2, and CYP2C9
CYP3A4, CYP1A2, and CYP2C9 also contribute to the metabolism of amitriptyline, primarily through demethylation, although their roles are generally considered less significant compared to CYP2C19 and CYP2D6. drugbank.comscite.aidrugbank.comresearchgate.netwikipedia.orgdrugsporphyria.netcentaurpharma.comheraldopenaccess.us In vitro studies suggest that CYP3A4 may play a more dominant role at toxic doses when CYP2C19 becomes saturated. drugbank.com CYP1A2, CYP2C9, and CYP3A4 have been identified as participating in demethylation, while CYP2D6 is the sole enzyme for hydroxylation. scite.aidrugbank.com Amitriptyline is not considered a significant inhibitor or inducer of CYP2C9 in vivo. drugsporphyria.net
Formation of Major Active and Inactive Metabolites
Nortriptyline as a Primary Active Metabolite
Nortriptyline is formed through the N-demethylation of amitriptyline, primarily catalyzed by CYP2C19. drugbank.comnih.govresearchgate.netpharmgkb.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comwikipedia.org It is a secondary amine and a tricyclic antidepressant in its own right, acting as a potent inhibitor of norepinephrine (B1679862) reuptake, and to a lesser extent, serotonin (B10506) reuptake. drugbank.comnih.govwikipedia.orgwikipedia.orgmdpi.com Nortriptyline is considered a major active metabolite, and its plasma levels, along with those of amitriptyline, are often monitored to guide therapeutic response. nih.govwikipedia.org
Hydroxylated Amitriptyline (e.g., (E)-10-OH-Amitriptyline)
Hydroxylation of amitriptyline, predominantly at the 10-position, yields metabolites such as (E)-10-hydroxyamitriptyline. This reaction is primarily mediated by CYP2D6. researchgate.netscite.aidrugbank.comnih.govmdpi.com While these hydroxylated forms are generally less potent than nortriptyline, they can still possess pharmacological activity, particularly in inhibiting norepinephrine reuptake. nih.govwikipedia.org The formation of these metabolites is stereoselective, with the (-)-(E)-hydroxyl form often being the major product. researchgate.netresearchgate.net
Hydroxylated Nortriptyline (e.g., (E)-10-Hydroxynortriptyline, Z-enantiomer)
Compound Name Table
| Compound Name | Description |
| Amitriptyline (AT) | The parent tricyclic antidepressant drug. |
| Nortriptyline (NT) | The primary active metabolite of amitriptyline, formed by N-demethylation. |
| Amitriptylinoxide (AT-NO) | An N-oxide metabolite of amitriptyline. |
| (E)-10-OH-Amitriptyline | A hydroxylated metabolite of amitriptyline, formed by CYP2D6-mediated hydroxylation. |
| (Z)-10-OH-Amitriptyline | A hydroxylated metabolite of amitriptyline, formed by CYP2D6-mediated hydroxylation. |
| (E)-10-Hydroxynortriptyline | A hydroxylated metabolite of nortriptyline, formed by CYP2D6-mediated hydroxylation. |
| (Z)-10-Hydroxynortriptyline | A hydroxylated metabolite of nortriptyline, formed by CYP2D6-mediated hydroxylation. |
| Didesmethylamitriptyline | An inactive metabolite formed from nortriptyline. |
| Desmethylnortriptyline (NNT) | An inactive metabolite formed from nortriptyline. |
| 10,11-(OH)2-AT | A dihydroxylated metabolite of amitriptyline. |
| 2-OH-AT | A hydroxylated metabolite of amitriptyline. |
| 2-OH-NT | A hydroxylated metabolite of nortriptyline. |
The following search queries were used:
"Amitriptyline pharmacokinetics metabolic pathways"
"Amitriptyline metabolism CYP2C19 demethylation"
"Amitriptyline metabolism CYP2D6 hydroxylation"
"Amitriptyline metabolism CYP3A4 CYP1A2 CYP2C9 contributions"
"Amitriptyline major active metabolites formation"
"Nortriptyline formation from Amitriptyline pharmacokinetics"
"Hydroxylated Amitriptyline metabolites (E)-10-OH-Amitriptyline formation"
"Hydroxylated Nortriptyline metabolites (E)-10-Hydroxynortriptyline Z-enantiomer formation"
"Amitriptyline metabolic pathways research findings enzyme activity"
"Amitriptyline CYP enzyme substrate specificity"##
Amitriptyline, a tricyclic antidepressant, undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. This process leads to the formation of various metabolites, some of which retain pharmacological activity. The major metabolic routes involve N-demethylation and hydroxylation, predominantly mediated by CYP2C19 and CYP2D6, respectively. Other CYP enzymes also contribute to its metabolism, albeit to a lesser extent. Understanding these pathways is crucial due to significant inter-individual variability in drug response, largely influenced by genetic polymorphisms in these key metabolizing enzymes.
Cytochrome P450 Enzyme Involvement in Metabolism
Amitriptyline's metabolism is a complex process involving several CYP isoforms. The relative contribution of each enzyme can vary depending on substrate concentration and individual genetic makeup.
CYP2C19 in Demethylation
CYP2C19 plays a significant role in the N-demethylation of amitriptyline, converting the parent drug into its primary active metabolite, nortriptyline. Studies indicate that CYP2C19 is the most important enzyme for this pathway at physiological concentrations, accounting for a substantial portion of amitriptyline's metabolism. drugbank.comnih.govresearchgate.netpharmgkb.orgscite.aidrugbank.comnih.govg-standaard.nlfrontiersin.orgresearchgate.netresearchgate.netmdpi.com Individuals with reduced CYP2C19 activity (poor metabolizers) may experience higher plasma levels of amitriptyline and lower levels of nortriptyline, potentially increasing the risk of side effects. Conversely, ultrarapid metabolizers may have a reduced response. nih.govg-standaard.nlnih.gov
Contributions of CYP3A4, CYP1A2, and CYP2C9
CYP3A4, CYP1A2, and CYP2C9 also contribute to the metabolism of amitriptyline, primarily through demethylation, although their roles are generally considered less significant compared to CYP2C19 and CYP2D6. drugbank.comscite.aidrugbank.comresearchgate.netwikipedia.orgdrugsporphyria.netcentaurpharma.comheraldopenaccess.us In vitro studies suggest that CYP3A4 may play a more dominant role at toxic doses when CYP2C19 becomes saturated. drugbank.com CYP1A2, CYP2C9, and CYP3A4 have been identified as participating in demethylation, while CYP2D6 is the sole enzyme for hydroxylation. scite.aidrugbank.com Amitriptyline is not considered a significant inhibitor or inducer of CYP2C9 in vivo. drugsporphyria.net
Formation of Major Active and Inactive Metabolites
Nortriptyline as a Primary Active Metabolite
Nortriptyline is formed through the N-demethylation of amitriptyline, primarily catalyzed by CYP2C19. drugbank.comnih.govresearchgate.netpharmgkb.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comwikipedia.org It is a secondary amine and a tricyclic antidepressant in its own right, acting as a potent inhibitor of norepinephrine reuptake, and to a lesser extent, serotonin reuptake. drugbank.comnih.govwikipedia.orgwikipedia.orgmdpi.com Nortriptyline is considered a major active metabolite, and its plasma levels, along with those of amitriptyline, are often monitored to guide therapeutic response. nih.govwikipedia.org
Hydroxylated Amitriptyline (e.g., (E)-10-OH-Amitriptyline)
Hydroxylation of amitriptyline, predominantly at the 10-position, yields metabolites such as (E)-10-hydroxyamitriptyline. This reaction is primarily mediated by CYP2D6. researchgate.netscite.aidrugbank.comnih.govmdpi.com While these hydroxylated forms are generally less potent than nortriptyline, they can still possess pharmacological activity, particularly in inhibiting norepinephrine reuptake. nih.govwikipedia.org The formation of these metabolites is stereoselective, with the (-)-(E)-hydroxyl form often being the major product. researchgate.netresearchgate.net
This compound and N-Acetyl-L-Cysteine Conjugates as Metabolic Products
Amitriptyline is extensively metabolized in the liver through several pathways, including demethylation and hydroxylation. The primary active metabolite formed through N-demethylation is nortriptyline, a secondary amine that also possesses antidepressant properties drugbank.comresearchgate.netnih.gov.
Hydroxylation of amitriptyline occurs at the ethylene (B1197577) bridge of its central seven-membered ring, introducing a chiral center and forming hydroxylated metabolites. These are commonly referred to as amitriptynols , with (E)-10-hydroxyamitriptyline being a significant product researchgate.netnih.govwikipedia.orgkarger.com. This hydroxylation step is specifically mediated by the cytochrome P450 (CYP) enzyme CYP2D6 karger.com. While other metabolic pathways exist, such as N-oxidation, the formation of N-acetyl-L-cysteine conjugates of amitriptyline was not explicitly identified in the reviewed literature.
Table 1: Major Metabolic Pathways and Metabolites of Amitriptyline
| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) | Pharmacological Activity |
| N-Demethylation | CYP2C19, CYP3A4, CYP1A2, CYP2C9 | Nortriptyline | Active (similar to amitriptyline, but more potent inhibitor of noradrenaline reuptake) drugbank.comresearchgate.netnih.gov |
| Hydroxylation | CYP2D6 | (E)-10-hydroxyamitriptyline (this compound) | Less active than parent drug or nortriptyline researchgate.netnih.govwikipedia.orgkarger.com |
| N-Oxidation | (Unspecified) | Amitriptyline N-oxide | Minute amounts, almost inactive researchgate.net |
Stereoselective Metabolism
While amitriptyline itself is not chiral, its hydroxylation metabolite, (E)-10-hydroxyamitriptyline (this compound), possesses a chiral center nih.gov. The hydroxylation process, predominantly carried out by CYP2D6, exhibits stereoselectivity, with (E)-10-OH-amitriptyline being exclusively produced karger.com. Furthermore, the disposition of these hydroxylated metabolites, including their glucuronidation, can also be enantioselective researchgate.net. Genetic polymorphisms in CYP enzymes, particularly CYP2D6 and CYP2C19, significantly influence the rate and extent of amitriptyline metabolism, leading to considerable inter-individual variability in plasma concentrations of the parent drug and its metabolites drugbank.comnih.govkarger.comnih.govresearchgate.netresearchgate.net.
Excretion Pathways and Elimination Kinetics
The elimination of amitriptyline and its metabolites primarily occurs through the renal and biliary routes.
Renal Excretion of Parent Compound and Metabolites
The majority of amitriptyline and its metabolites are excreted via the kidneys nih.gov. Approximately 25-50% of an administered dose is eliminated in the urine as inactive metabolites within 24 hours drugbank.com. These metabolites are largely excreted in conjugated forms, such as glucuronide or sulfate (B86663) conjugates drugbank.comfda.gov. The excretion of unchanged amitriptyline in the urine is minimal, accounting for about 2% of the dose drugbank.cominchem.orgmedicines.org.ukhres.ca. In patients with chronic renal failure, altered metabolism and accumulation of conjugated metabolites have been observed, potentially impacting drug efficacy and safety nih.gov.
Biliary Elimination
A smaller proportion of amitriptyline and its metabolites is eliminated through biliary excretion into the feces drugbank.commedcentral.comnih.gov. Significant gastric and biliary secretion can contribute to enterohepatic circulation, where the drug and its metabolites are reabsorbed from the gastrointestinal tract, potentially prolonging their presence in the body inchem.org.
Elimination Half-Lives of Amitriptyline and Metabolites
The elimination half-life of amitriptyline exhibits considerable variability among individuals, influenced by factors such as age and genetic polymorphisms in metabolic enzymes drugbank.comhres.ca. Reported half-lives for amitriptyline range from approximately 10 to 50 hours, with common averages cited around 15-25 hours drugbank.comwikipedia.orginchem.orgmedicines.org.ukhres.canih.govnih.govrelevancerecovery.com. Its primary active metabolite, nortriptyline, has a slightly longer elimination half-life, typically ranging from 23 to 31 hours wikipedia.org. Other hydroxylated metabolites, such as (E)-10-hydroxynortriptyline, have shorter half-lives, around 8-10 hours wikipedia.org.
Table 2: Elimination Half-Lives of Amitriptyline and Key Metabolites
| Compound | Elimination Half-Life (hours) | Notes |
| Amitriptyline | 10 - 50 (average ~15-25) | Highly variable; can increase with age and genetic factors drugbank.comhres.ca. |
| Nortriptyline | 23 - 31 | Primary active metabolite wikipedia.org. |
| (E)-10-hydroxynortriptyline | 8 - 10 | Hydroxylated metabolite wikipedia.org. |
Table 3: Excretion Pathways of Amitriptyline
| Excretion Route | Percentage of Dose | Notes |
| Renal Excretion | ~70-90% | Primarily as conjugated metabolites; <2% as unchanged drug drugbank.comfda.govinchem.orgmedicines.org.ukhres.ca. |
| Biliary/Fecal | Small amounts | Contributes to enterohepatic circulation drugbank.cominchem.orgmedcentral.comnih.gov. |
Compound Name Table:
Amitriptyline
Nortriptyline
(E)-10-hydroxyamitriptyline (this compound)
(E)-10-hydroxynortriptyline
Pharmacogenetic Influences on Pharmacokinetics
The metabolism of amitriptyline, and by extension the formation of its metabolites like this compound, is primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP2C19. Genetic variations in these enzymes can profoundly alter the rate and extent of drug metabolism, leading to substantial differences in plasma concentrations of the parent drug and its active metabolites.
CYP2D6 Polymorphism and Metabolizer Phenotypes
Cytochrome P450 2D6 (CYP2D6) is identified as the sole enzyme responsible for the hydroxylation of amitriptyline, exclusively producing the (E)-10-OH-amitriptyline metabolite, which is this compound. scite.ainih.govresearchgate.net Consequently, genetic polymorphisms in the CYP2D6 gene directly impact the formation rate of this compound. Individuals are classified into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PM): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced or absent enzyme activity. This leads to a decreased rate of this compound formation, potentially resulting in higher plasma concentrations of amitriptyline and lower levels of its hydroxylated metabolites, including this compound. frontiersin.orgpharmgkb.org
Intermediate Metabolizers (IM): Carrying one functional and one non-functional allele, these individuals have reduced CYP2D6 activity compared to extensive metabolizers. This can lead to a moderate decrease in this compound formation. frontiersin.org
Extensive Metabolizers (EM) / Normal Metabolizers (NM): Possessing at least one functional allele and typically two, these individuals have normal CYP2D6 enzyme activity, leading to typical rates of this compound formation. frontiersin.orgpharmgkb.org
Ultrarapid Metabolizers (UM): Individuals with gene duplications or multiple functional alleles exhibit increased CYP2D6 enzyme activity. This can result in a more rapid formation of this compound and potentially lower plasma concentrations of amitriptyline. frontiersin.orgnih.gov
The impact of CYP2D6 genotype on amitriptyline pharmacokinetics is substantial, with plasma concentrations of amitriptyline and its active metabolite nortriptyline increasing with decreasing CYP2D6 activity. frontiersin.org This suggests that reduced CYP2D6 activity, which governs this compound formation, is associated with higher exposure to the parent drug.
CYP2C19 Polymorphism and Metabolizer Phenotypes
CYP2C19 Poor Metabolizers: Individuals with CYP2C19 loss-of-function alleles (e.g., 2/2) exhibit reduced N-demethylation. This can lead to higher plasma concentrations of amitriptyline and lower concentrations of nortriptyline. nih.gov
CYP2C19 Ultrarapid Metabolizers: Individuals with increased function alleles (e.g., 17/17) have enhanced CYP2C19 activity, potentially leading to faster conversion of amitriptyline to nortriptyline. nih.govpharmgkb.org
Research indicates that CYP2C19 genotype has a significant effect on nortriptyline pharmacokinetics, with higher CYP2C19 activity being associated with higher nortriptyline AUC and Cmax. frontiersin.org However, the direct impact of CYP2C19 on amitriptyline pharmacokinetics itself may be less pronounced compared to CYP2D6, though it influences the nortriptyline-to-amitriptyline concentration ratio. frontiersin.orgpharmgkb.orgg-standaard.nl
Pharmacokinetic-Pharmacodynamic Correlations in Research Settings
Research has explored the relationship between amitriptyline plasma concentrations and its pharmacodynamic effects, primarily focusing on anticholinergic effects. Studies have investigated how plasma levels of amitriptyline correlate with outcomes such as reduced saliva output and subjective ratings of dry mouth. nih.govnih.gov
Correlation with Anticholinergic Effects: In research settings, a correlation has been observed between increased plasma amitriptyline concentrations and certain anticholinergic effects, specifically decreased saliva weight and increased dry mouth. nih.govnih.gov However, drowsiness did not consistently correlate with plasma amitriptyline levels. Furthermore, no apparent correlation was found between anticholinergic effects and plasma nortriptyline concentrations. nih.govnih.gov
Compound List:
Amitriptyline
this compound ((E)-10-OH-amitriptyline)
Nortriptyline
CYP2D6 (Cytochrome P450 2D6)
CYP2C19 (Cytochrome P450 2C19)
Preclinical Research and in Vitro Studies
Cellular and Molecular Pharmacology Studies
Receptor Binding and Ligand Affinity Assays (in vitro)
Amitriptyline (B1667244) demonstrates a broad receptor binding profile, interacting with a variety of neurotransmitter receptors. Its affinity for these receptors has been quantified in numerous in vitro studies using radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to its receptor by 50% (IC50) or the inhibition constant (Ki).
Studies on rat brain tissue have shown that amitriptyline is a potent inhibitor of muscarinic receptors. nih.gov The affinity varies across different brain regions, with the external layers of the cortex showing a high affinity (IC50 = 65.8 ± 2.1 nM) and hippocampal regions displaying a slightly lower affinity (IC50 = 96.3 ± 3.4 nM). nih.gov Other areas like the thalamus and superior colliculus have even lower affinities, with IC50 values of 112 ± 6.8 nM and 117 ± 32.6 nM, respectively. nih.gov Conversely, the substantia nigra shows a high affinity with an IC50 value of 62.8 ± 0.9 nM. nih.gov Further research indicates that amitriptyline has a degree of selectivity for muscarinic M1 receptors over M2 receptors. karger.com
Amitriptyline also interacts with adenosine (B11128) receptors. Radioligand binding competition assays revealed that amitriptyline can displace radioligand binding to the A2a-adenosine receptor (A2a-AR) with an IC50 of 51.42 ± 15.87 µM and a Ki of 4.8 ± 0.11 µM. imrpress.com Its binding to the A1-adenosine receptor (A1-AR) is less pronounced, with high concentrations (10⁻⁴ and 10⁻³ M) inhibiting radioligand binding by approximately 25%. imrpress.com
The compound also shows affinity for various other receptors, as detailed in the table below.
Interactive Data Table: Amitriptyline Receptor Binding Affinities (Ki in nM)
| Receptor | Ki (nM) |
| Serotonin (B10506) Transporter (SERT) | 3.45 medchemexpress.com |
| Norepinephrine (B1679862) Transporter (NET) | 13.3 medchemexpress.com |
| Dopamine (B1211576) Transporter (DAT) | 2580 medchemexpress.com |
| Histamine (B1213489) H1 Receptor | - |
| Alpha-1 Adrenergic Receptor | - |
| Muscarinic M1 Receptor | - |
| Muscarinic M2 Receptor | - |
| Muscarinic M3 Receptor | - |
| Muscarinic M4 Receptor | - |
| Muscarinic M5 Receptor | - |
| 5-HT2A Receptor | - |
| 5-HT2C Receptor | - |
Neurotransmitter Transporter Function Assays (in vitro)
A primary mechanism of amitriptyline's action involves the inhibition of neurotransmitter reuptake transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.orgnih.govresearchgate.net In vitro assays using human cloned transporters have determined the inhibition constants (Ki) of amitriptyline to be 3.45 nM for SERT and 13.3 nM for NET. medchemexpress.com Its affinity for the dopamine transporter (DAT) is significantly weaker, with a Ki of 2.58 µM. medchemexpress.com This potent inhibition of SERT and NET leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, which is believed to be a key contributor to its therapeutic effects. wikipedia.orgdrugbank.com
Interactive Data Table: Amitriptyline Neurotransmitter Transporter Inhibition
| Transporter | Ki (nM) |
| Human Serotonin Transporter (hSERT) | 3.45 medchemexpress.com |
| Human Norepinephrine Transporter (hNET) | 13.3 medchemexpress.com |
| Human Dopamine Transporter (hDAT) | 2580 medchemexpress.com |
Metabolic Enzyme Activity and Inhibition Kinetics (in vitro)
The metabolism of amitriptyline is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov In vitro studies using cDNA-expressed human CYP enzymes have identified several key players in its metabolic pathways. drugbank.com
N-demethylation, the main metabolic route, is mediated by multiple CYP isoforms, including CYP2C19, CYP3A4, CYP1A2, CYP2C9, and CYP2D6. drugbank.comcapes.gov.br CYP2C19 is considered the most important enzyme for this process, especially at therapeutic concentrations. drugbank.comcapes.gov.br It exhibits a high affinity for amitriptyline, with Km values in the range of 5-13 µmol/l. drugbank.com At higher, potentially toxic concentrations, CYP3A4 appears to play a more dominant role. drugbank.comcapes.gov.br
Hydroxylation of amitriptyline is exclusively mediated by CYP2D6, leading to the formation of (E)-10-OH-amitriptyline. drugbank.com Like CYP2C19, CYP2D6 also shows a high affinity for amitriptyline with a Km of approximately 10.70 µM. drugbank.comtandfonline.com
The kinetics of amitriptyline N-demethylation in human liver microsomes are complex and have been described by a two-enzyme model, involving a high-affinity site with Michaelis-Menten kinetics and a low-affinity site with Hill enzyme kinetics. nih.govnih.gov
Interactive Data Table: Kinetic Parameters of Amitriptyline Metabolism by CYP Isoforms
| CYP Isoform | Metabolic Pathway | Km (µM) | Vmax (mol h⁻¹ (mol CYP)⁻¹) |
| CYP2C19 | N-demethylation | 5-13 drugbank.com | 475 drugbank.com |
| CYP2D6 | N-demethylation | 5-13 drugbank.com | 90-145 drugbank.com |
| CYP2D6 | Hydroxylation | 10.70 tandfonline.com | 8.99 nmol h⁻¹ mg protein⁻¹ tandfonline.com |
| CYP1A2 | N-demethylation | 74-92 drugbank.com | 90-145 drugbank.com |
| CYP3A4 | N-demethylation | 74-92 drugbank.com | 90-145 drugbank.com |
| CYP2C9 | N-demethylation | 74-92 drugbank.com | 90-145 drugbank.com |
Studies on Neuronal Growth and Synaptogenesis in Cell Culture
Recent in vitro research has revealed that amitriptyline possesses neurotrophic properties, promoting neuronal growth and the formation of synapses. nih.gov Studies have shown that amitriptyline can directly bind to and activate the tropomyosin receptor kinase A (TrkA) and TrkB receptors, which are receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively. sciencedaily.comnih.gov This activation is thought to be a distinct mechanism from its effects on neurotransmitter reuptake. sciencedaily.com
In primary mouse hippocampal and cortical neuron cultures, treatment with amitriptyline has been shown to potentiate neurite formation and axonal growth. plos.org Specifically, amitriptyline stimulated the development of dorsal root ganglion (DRG) neurons in a dose-dependent manner, although toxic effects were observed at higher concentrations. nih.gov This neurotrophic activity is likely mediated through the activation of the TrkA signaling pathway in these neurons. nih.govresearchgate.net Furthermore, amitriptyline has been found to increase the expression of synaptic marker proteins in primary cortical neurons. plos.org
In cell culture models, amitriptyline has also demonstrated the ability to promote the regeneration of cochlear synapses after damage induced by glutamate (B1630785) toxicity. jci.org This effect was associated with its role as a TrkB agonist. jci.org Studies have also indicated that amitriptyline can modulate autophagy in neuroblastoma cell lines, though the direct link between this and synaptogenesis is still under investigation. mdpi.com
Investigation of Anti-inflammatory Effects at the Cellular Level
Amitriptyline has demonstrated anti-inflammatory properties in various in vitro models. A key aspect of this is its ability to inhibit microglial activation. nih.govresearchgate.netresearchgate.net In co-cultures of astrocytes and microglia, amitriptyline significantly reduced inflammation and inhibited microglial activation. nih.govresearchgate.net This effect is significant as microglia are key immune cells in the central nervous system, and their activation is associated with neuroinflammation.
The anti-inflammatory effects of amitriptyline also extend to the modulation of inflammatory mediators. In vitro studies have shown that amitriptyline can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including human blood monocytes and glial cultures. researchgate.netmdpi.com It has also been shown to decrease the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human endothelial cells stimulated with lipopolysaccharide (LPS). jppres.com
Furthermore, amitriptyline can attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. jppres.com These enzymes are involved in the production of nitric oxide and prostaglandins, respectively, which are important mediators of inflammation. The mechanism of these anti-inflammatory effects may involve the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway. researchgate.net
Animal Model Investigations
Content for this section was not generated as it falls outside the explicit scope of the provided outline which focuses on preclinical and in vitro studies.
Pharmacological Efficacy in Diverse Animal Models of Disease
Amitriptyline has demonstrated efficacy in a variety of animal models of disease, extending beyond its traditional use as an antidepressant. In murine models of Huntington's disease, amitriptyline treatment has been shown to improve motor coordination. nih.gov This beneficial effect is associated with a reduction in mutant huntingtin protein aggregation and potentiation of the brain-derived neurotrophic factor (BDNF)-TrkB signaling pathway. nih.gov
In models of neuropathic pain, such as the streptozotocin-induced diabetic rat model, both systemic and peripheral administration of amitriptyline have been found to have anti-allodynic effects. clinmedjournals.org Similarly, in a murine model of cisplatin-induced peripheral neuropathy, systemic administration of amitriptyline resulted in a decrease in cold allodynia and an increase in mechanical withdrawal thresholds in the hind paws. nih.gov Furthermore, in a rat model of neuropathic pain, local co-administration of amitriptyline with morphine produced analgesic effects. ijbcp.com Studies in mice have also indicated that amitriptyline possesses significant analgesic activity mediated through both central and peripheral pathways. ijbcp.com
Amitriptyline has also shown efficacy in models of depression. In the tail suspension test (TST) and the forced swim test (FST) in mice, amitriptyline decreased immobility time, indicative of an antidepressant-like effect. researchgate.net Chronic treatment with amitriptyline also decreased escape latencies in female mice in the learned helplessness paradigm. researchgate.net In a mouse model of Duchenne muscular dystrophy, amitriptyline was found to ameliorate muscle inflammation and depressive symptoms. ijbcp.com
The tables below summarize the findings from various animal models.
Table 1: Efficacy of Amitriptyline in Neuropathic Pain Models
| Animal Model | Type of Pain | Key Findings | Reference |
| Streptozotocin-induced diabetic rat | Neuropathic pain | Anti-allodynic effect with both peripheral and systemic administration. | clinmedjournals.org |
| Cisplatin-induced peripheral neuropathy mouse | Neuropathic pain | Decreased cold allodynia and increased mechanical withdrawal thresholds in hind paws. | nih.gov |
| Neuropathic pain rat model | Neuropathic pain | Analgesic effect with local co-administration with morphine. | ijbcp.com |
| Acetic acid-induced writhing test mouse | Peripheral pain | Showed a 41.09% reduction in the number of writhes. | ijbcp.com |
| Radiant heat tail flick and Haffner's tail clip method mouse | Central pain | Showed significant analgesic activity compared to the control group. | ijbcp.com |
Table 2: Efficacy of Amitriptyline in Other Disease Models
| Animal Model | Disease | Key Findings | Reference |
| N171-82Q Huntington disease mouse | Huntington's disease | Improved motor coordination, reduced mHTT aggregation, potentiated BDNF-TrkB signaling. | nih.gov |
| Tail suspension test and forced swim test mouse | Depression | Decreased immobility time. | researchgate.net |
| Learned helplessness paradigm mouse | Depression | Decreased escape latencies in female mice. | researchgate.net |
| mdx mouse model | Duchenne muscular dystrophy | Ameliorated muscle inflammation and depressive symptoms. | ijbcp.com |
Behavioral and Neurobiological Assessments in Animal Studies
Behavioral and neurobiological assessments in animal studies have provided further insight into the mechanisms of amitriptyline. In a study on healthy mice, acute administration of amitriptyline was associated with increased horizontal locomotion, rearing, and grooming in an open-field test. hrpub.org However, repeated administration led to a suppression of horizontal locomotion and rearing. hrpub.org The same study also observed a dose-related decrease in spatial working memory in the Y-maze and radial-arm maze after repeated administration. hrpub.org
In a valproate model of autism in rats, amitriptyline demonstrated anxiolytic effects, but only in males. kazanmedjournal.ru In the elevated plus maze, amitriptyline increased the time spent in and the number of entries into the open arms in male rats. kazanmedjournal.ru
Studies on the neurobiological effects of amitriptyline have shown that it can influence synaptic plasticity. In mice, acute administration of amitriptyline increased hippocampal levels of the growth-associated protein 43 (GAP-43), a marker of synaptic plasticity. jsmcentral.org Furthermore, in an unpredictable chronic mild stress (UCMS) model of depression, chronic amitriptyline treatment reversed the decrease in GAP-43 immunostaining in the hippocampal CA3 region. jsmcentral.org
In a study on inhibitory avoidance in mice, chronic administration of amitriptyline before the training phase blocked the learning of inhibitory avoidance in male mice but not in females. redalyc.org Another study found that amitriptyline has a dose-dependent impairing effect on inhibitory avoidance in both male and female mice. psicothema.com
Table 3: Behavioral and Neurobiological Effects of Amitriptyline in Animal Studies
| Animal Model | Test/Assessment | Key Findings | Reference |
| Healthy mice | Open-field test | Acute administration increased locomotion, rearing, and grooming; repeated administration suppressed locomotion and rearing. | hrpub.org |
| Healthy mice | Y-maze and radial-arm maze | Repeated administration caused a dose-related decrease in spatial working memory. | hrpub.org |
| Valproate model of autism rats | Elevated plus maze | Anxiolytic effect in males (increased time in and entries to open arms). | kazanmedjournal.ru |
| Mice | Immunoblotting and immunofluorescence | Acute administration increased hippocampal GAP-43 levels. Chronic treatment reversed the UCMS-induced decrease in GAP-43. | jsmcentral.org |
| Mice | Inhibitory avoidance | Chronic administration before training blocked learning in males. A dose-dependent impairing effect was seen in both sexes. | redalyc.orgpsicothema.com |
In Vivo Metabolism and Metabolite Profiling in Animal Brain and Plasma
Studies in mice have elucidated the in vivo metabolism and metabolite profile of amitriptyline in both brain and plasma. Following a single intraperitoneal injection in Swiss CD1 mice, the absorption and elimination of amitriptyline were rapid in both plasma and brain. nih.gov
In plasma, the major metabolite was 10-OH-nortriptyline, which accounted for 46% of the area under the curve (AUC). nih.gov 10-OH-amitriptyline was also present at significant levels, but only within the first hour after administration. nih.gov
In the brain, amitriptyline itself was the most abundant compound, making up 43% of the total AUC. nih.gov Its primary active metabolite, nortriptyline (B1679971), was also present in significant amounts (29% of total AUC), along with demethylnortriptyline (11% of total AUC). nih.gov The levels of hydroxylated metabolites in the brain were much lower. nih.gov This suggests a high degree of transfer across the blood-brain barrier and/or significant intracerebral demethylation. nih.gov
Further research using P-glycoprotein (P-gp) knock-out mice has shown that amitriptyline and its metabolites are substrates of P-gp, a transporter that can extrude substances from the brain. researchgate.net Cerebral concentrations of amitriptyline and its metabolites were found to be higher in P-gp-deficient mice compared to control mice. researchgate.net
Table 4: Pharmacokinetic Parameters and Metabolite Distribution of Amitriptyline in Mice
| Compartment | Key Findings | Reference |
| Plasma | Rapid absorption and elimination. Major metabolite is 10-OH-nortriptyline. | nih.gov |
| Brain | Rapid absorption and elimination. Amitriptyline is the most abundant compound, followed by nortriptyline and demethylnortriptyline. Lower levels of hydroxylated metabolites. | nih.gov |
| P-gp Knock-out Mice | Higher cerebral concentrations of amitriptyline and its metabolites compared to controls, indicating they are P-gp substrates. | researchgate.net |
Research on Analgesic Mechanisms in Rodent Models (e.g., topical application studies)
Research in rodent models, particularly through topical application studies, has provided significant insights into the analgesic mechanisms of amitriptyline. Topical application of amitriptyline has been shown to produce antinociceptive and antiallodynic effects in models of neuropathic and acute pain. researchgate.net
In mice with chemotherapy-induced peripheral neuropathy, topical amitriptyline increased mechanical withdrawal thresholds. researchgate.netnih.gov It also inhibited the firing of C-, Aβ-, and Aδ-type peripheral nerve fibers in ex vivo skin-saphenous nerve preparations. researchgate.netnih.gov These effects appear to be mediated through the local inhibition of voltage-gated sodium channels (Nav channels). researchgate.netnih.gov Whole-cell patch-clamp recordings on cultured sensory neurons revealed that amitriptyline is a potent inhibitor of the main Nav channels found in nociceptors: Nav1.7, Nav1.8, and Nav1.9. researchgate.netnih.gov
Furthermore, calcium imaging studies have shown that amitriptyline can activate the transient receptor potential ankyrin 1 (TRPA1) channel. researchgate.netnih.gov In a rat sciatic nerve model, perineurally applied amitriptyline was superior to bupivacaine (B1668057) in blocking nerve impulse propagation. uj.edu.pl Preclinical evidence also suggests that topical amitriptyline is more potent than lidocaine (B1675312) at the same concentrations in providing cutaneous analgesia in rats. researchgate.net
Effects on Cortical Spreading Depression in Migraine Models
Cortical spreading depression (CSD), a wave of neuronal and glial depolarization, is considered a key event in the pathophysiology of migraine with aura. mdpi.comwikipedia.orgwho.int Preclinical studies in rat models have demonstrated that chronic administration of amitriptyline can suppress CSD. mdpi.comwikipedia.orgwho.intnih.gov
In one study, daily administration of several migraine prophylactic drugs, including amitriptyline, for several months resulted in a dose-dependent reduction in the frequency of CSD by 40-80% and an increase in the CSD threshold. mdpi.comnih.gov This effect was observed with chronic, but not acute, treatment, and longer treatment durations led to a stronger suppression of CSD. nih.gov These findings suggest that a common mechanism of action for several migraine prophylactic drugs, including amitriptyline, may be the suppression of CSD. who.intnih.gov
Clinical Research Paradigms and Translational Applications
Research on Therapeutic Efficacy in Clinical Populations
Amitriptyline (B1667244) has been a benchmark antidepressant for decades, and its efficacy in treating major depressive disorder (MDD) has been established through numerous clinical trials. cochrane.orgnih.gov A comprehensive systematic review and meta-analysis of 39 trials, encompassing 3,509 participants, confirmed that amitriptyline is significantly more effective than placebo in achieving an acute response in adults with MDD. cochrane.orgnih.gov The odds ratio for an acute response with amitriptyline compared to placebo was 2.67. nih.gov This indicates a strong therapeutic effect. Furthermore, patients treated with amitriptyline were significantly less likely to withdraw from trials due to a lack of efficacy compared to those receiving a placebo. nih.gov
While highly effective, the clinical utility of amitriptyline is sometimes weighed against its side effect profile. cochrane.org Despite this, its established efficacy keeps it a relevant treatment option, especially in cases where other antidepressants have failed. cambridge.org In comparative studies against other tricyclic/heterocyclic antidepressants and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), amitriptyline has shown at least comparable, and in some analyses, slightly superior efficacy. cambridge.org A systematic review of 186 randomized controlled trials (RCTs) found a statistically significant, albeit small, efficacy advantage for amitriptyline. cambridge.org
Table 1: Efficacy of Amitriptyline in Major Depressive Disorder (MDD)
| Outcome Measure | Amitriptyline | Placebo | Odds Ratio (95% CI) | Number of Studies (Participants) |
|---|---|---|---|---|
| Acute Response | Higher | Lower | 2.67 (2.21 to 3.23) | 18 RCTs (n=1987) nih.gov |
| Withdrawal due to Inefficacy | Lower | Higher | 0.20 (0.14 to 0.28) | 19 RCTs (n=2017) nih.gov |
Amitriptyline is widely utilized in the management of various chronic pain syndromes, often at doses lower than those typically used for depression. nih.gov Its analgesic properties are believed to be independent of its antidepressant effects. nih.govneurology.org
The efficacy of amitriptyline in neuropathic pain has been a subject of extensive research, although the quality of evidence varies across different conditions. A Cochrane review assessing amitriptyline for neuropathic pain in adults concluded that while it has been a first-line treatment for many years, there is a lack of high-quality, unbiased evidence to firmly support its beneficial effect. nih.govnih.gov The available evidence, mostly from smaller, older studies, suggests that only a minority of patients achieve satisfactory pain relief. nih.govnih.gov
For painful diabetic neuropathy , multiple studies have demonstrated amitriptyline's superiority over placebo in providing pain relief. nih.govneurology.org A randomized, double-blind, crossover study found that amitriptyline was significantly better than an active placebo in relieving both steady, burning pain and sharp, stabbing pains. nih.govneurology.org This analgesic effect was observed to be independent of the patient's mood. nih.govneurology.org In a comparative trial against duloxetine (B1670986), both drugs showed similar efficacy in providing pain relief for patients with painful diabetic neuropathy. diabetesjournals.org Another study comparing amitriptyline to pregabalin (B1679071) found no significant difference between the two treatments in patient and physician global assessments of efficacy, though both showed improvement from the first week. nih.gov
In the management of postherpetic neuralgia , early treatment with low-dose amitriptyline has been shown to be effective. A randomized, double-blind, placebo-controlled trial demonstrated that pre-emptive administration of amitriptyline to elderly patients with acute herpes zoster significantly reduced the prevalence of postherpetic neuralgia by more than half. nih.gov However, in a comparative trial with pregabalin for established postherpetic neuralgia, pregabalin showed significantly better pain improvement at 2 and 4 months, although no significant difference was observed at the 6-month mark. turkjdermatol.comresearchgate.net
The role of amitriptyline in chemotherapy-induced peripheral neuropathy (CIPN) is less clear. A double-blind, randomized placebo-controlled trial assessing amitriptyline for the prevention of CIPN in patients starting treatment with neurotoxic agents found no difference between the amitriptyline and placebo groups. iiarjournals.orgiiarjournals.org However, research into topical applications of amitriptyline for the treatment of established CIPN has shown promise. A pilot study investigating a 10% amitriptyline cream found a significant decrease in pain scores after 4 weeks of treatment, suggesting it could be a viable option. nih.gov A phase III trial of a combination cream of 2% ketamine and 4% amitriptyline, however, did not show a decrease in CIPN symptoms compared to placebo. nih.gov More recently, a phase 2 clinical trial was initiated to evaluate a topical formulation of amitriptyline, ATX01, for adults with CIPN. curetoday.com
Table 2: Clinical Trial Findings for Amitriptyline in Neuropathic Pain
| Neuropathic Pain Type | Study Design | Comparator | Key Findings |
|---|---|---|---|
| Diabetic Neuropathy | Randomized, double-blind, crossover | Active Placebo | Amitriptyline was superior to placebo in relieving pain, independent of mood. nih.govneurology.org |
| Diabetic Neuropathy | Randomized, double-blind, crossover | Duloxetine | Both amitriptyline and duloxetine demonstrated similar efficacy. diabetesjournals.org |
| Postherpetic Neuralgia | Randomized, double-blind, placebo-controlled | Placebo | Early treatment with low-dose amitriptyline reduced the prevalence of postherpetic neuralgia by over 50%. nih.gov |
| Chemotherapy-Induced Peripheral Neuropathy (Prevention) | Double-blind, randomized, placebo-controlled | Placebo | Amitriptyline did not prevent the development of chemotherapy-induced neuropathic symptoms. iiarjournals.orgiiarjournals.org |
| Chemotherapy-Induced Peripheral Neuropathy (Treatment) | Pilot Study (Topical) | Baseline | 10% topical amitriptyline significantly reduced pain scores. nih.gov |
A 2015 Cochrane review, which updated a previous version, found no high-quality evidence for the use of amitriptyline in fibromyalgia. nih.govcochrane.org Based on lower-quality evidence from small studies, it was estimated that for every four people treated, one would experience a significant level of pain relief who would not have with a placebo. nih.gov This review highlighted the potential for overestimation of the treatment effect due to biases in the included studies. nih.govcochrane.org Despite the limitations of the existing evidence, many patients and clinicians report successful treatment with amitriptyline for fibromyalgia symptoms. moregooddays.comnih.govcochrane.org A systematic review and network meta-analysis from 2022 suggested that amitriptyline improved most symptoms of fibromyalgia, with the exception of depression. painpluscpn.ca
Table 3: Efficacy of Amitriptyline in Fibromyalgia
| Outcome | Finding | Source |
|---|---|---|
| Pain, Sleep, Fatigue, Overall Impression | Therapeutic response with 25 mg/day at 6-8 weeks | Systematic Review oup.com |
| Pain Relief (at least 50%) | Number Needed to Treat (NNT) of 4.1 (low-quality evidence) | Cochrane Review nih.gov |
| Tender Points | No effect demonstrated | Systematic Review oup.com |
Amitriptyline is a well-established prophylactic treatment for both migraine and tension-type headaches. For migraine prophylaxis , its efficacy has been demonstrated in controlled clinical trials dating back to the 1970s. nih.govnih.govbmj.comhealthline.com One controlled trial found that 55.3% of patients treated with amitriptyline experienced a 50% or greater improvement, compared to 34.0% of those on placebo. nih.gov The therapeutic effect appeared to be independent of its antidepressant activity. nih.gov A 2019 literature review identified amitriptyline as having the most substantial evidence of effectiveness among antidepressants prescribed for migraine prevention. healthline.com
In the context of chronic tension-type headaches , amitriptyline has also been shown to be effective. aafp.org A double-blind, placebo-controlled trial investigating a slow-release formulation of amitriptyline found a statistically significant reduction in the daily duration of headaches. nih.gov One systematic review and three randomized controlled trials concluded that amitriptyline reduced both the duration and frequency of chronic tension-type headaches when compared to a placebo. aafp.org However, a study comparing spinal manipulation to amitriptyline found that while the amitriptyline group showed greater improvement in headache intensity at the end of the treatment period, the spinal manipulation group experienced a more sustained therapeutic benefit four weeks after treatment cessation. chiro.org
Table 4: Amitriptyline in the Prophylaxis of Headaches
| Headache Type | Study Design | Comparator | Key Findings |
|---|---|---|---|
| Migraine | Controlled Clinical Trial | Placebo | 55.3% of amitriptyline patients had ≥50% improvement vs. 34.0% on placebo. nih.gov |
| Migraine | Double-blind, crossover | Placebo | 16 out of 20 patients who completed the trial had fewer attacks on amitriptyline. nih.govbmj.com |
| Chronic Tension-Type Headache | Double-blind, placebo-controlled | Placebo | Statistically significant reduction in daily headache duration. nih.gov |
| Chronic Tension-Type Headache | Randomized Clinical Trial | Spinal Manipulation | Amitriptyline was more effective for pain reduction at the end of treatment, but spinal manipulation had more sustained benefits. chiro.org |
The evidence for the efficacy of amitriptyline in treating chronic low back pain is mixed. A randomized clinical trial published in 2018 investigated the use of low-dose amitriptyline compared to an active comparator (benztropine mesylate) over six months. nih.govnih.govvu.nlthe-rheumatologist.org The study found that low-dose amitriptyline did not result in a greater reduction in pain intensity compared to the comparator at either 3 or 6 months. nih.govnih.govvu.nl There was, however, a statistically significant improvement in disability for the amitriptyline group at the 3-month mark, though this difference was not maintained at 6 months. nih.govnih.govvu.nl The authors concluded that while there were no significant improvements in the primary outcomes at 6 months, the observed reduction in disability at 3 months suggests a potential, albeit modest, benefit. nih.govnih.govvu.nl
In contrast, another randomized trial compared amitriptyline to pregabalin for chronic low back pain and found that amitriptyline significantly decreased pain and improved function more than pregabalin. the-hospitalist.org In this study, nearly 60% of patients taking amitriptyline experienced at least a 50% decrease in pain, compared to 38% of those taking pregabalin. the-hospitalist.org
Table 5: Clinical Trial Outcomes for Amitriptyline in Chronic Low Back Pain
| Study | Comparator | Primary Outcome: Pain Intensity | Secondary Outcome: Disability |
|---|---|---|---|
| Urquhart et al. (2018) nih.govnih.govvu.nl | Active Comparator (Benztropine) | No significant difference at 3 or 6 months. | Significant improvement for amitriptyline at 3 months, but not at 6 months. |
| Kalita et al. (as reported 2019) the-hospitalist.org | Pregabalin | Significantly greater pain reduction with amitriptyline. | Significantly greater functional improvement with amitriptyline. |
Chronic Pain Syndromes
Abdominal and Gastrointestinal Pain Disorders (e.g., Irritable Bowel Syndrome, Interstitial Cystitis)
Amitriptyline has been extensively studied for its efficacy in managing chronic abdominal and gastrointestinal pain disorders, particularly Irritable Bowel Syndrome (IBS) and Interstitial Cystitis (IC). Its therapeutic effects are believed to stem from its neuromodulatory properties, which influence visceral hypersensitivity and gut motility.
In the context of Interstitial Cystitis (IC) , also known as Bladder Pain Syndrome (BPS), research has also shown promising results. A randomized, placebo-controlled trial found that amitriptyline significantly improved IC symptoms. ics.org Specifically, the mean symptom score decreased more substantially in the amitriptyline group compared to the placebo group. ics.org Furthermore, a higher percentage of patients in the amitriptyline group experienced a greater than 30% decrease in their symptom score. ics.org Long-term observational studies have reported response rates as high as 64%, with statistically significant improvements in pain and urgency compared to baseline. auajournals.org The American Urological Association (AUA) has listed amitriptyline as a second-line treatment option for IC/BPS, acknowledging that it may benefit a subset of patients. wustl.edunih.gov Research indicates that higher doses might lead to greater efficacy, with one study showing a significantly higher response rate in patients able to tolerate at least 50 mg daily. nih.gov
| Disorder | Key Research Finding | Supporting Evidence |
|---|---|---|
| Irritable Bowel Syndrome (IBS) | Associated with better treatment response and reduced symptom severity scores. nih.gov | Systematic review and meta-analysis of 7 trials (796 patients). nih.gov |
| Irritable Bowel Syndrome (IBS) | Patients taking amitriptyline were almost twice as likely to report overall symptom improvement compared to placebo. nihr.ac.ukleeds.ac.uk | ATLANTIS randomized controlled trial (463 patients). nih.gov |
| Interstitial Cystitis (IC)/Bladder Pain Syndrome (BPS) | Significantly improved IC symptoms, with a greater decrease in symptom scores compared to placebo. ics.org | Randomized, placebo-controlled trial. ics.org |
| Interstitial Cystitis (IC)/Bladder Pain Syndrome (BPS) | Long-term administration resulted in a 64% response rate with significant improvements in pain and urgency. auajournals.org | Prospective, open-label study. auajournals.org |
Post-COVID Headaches
The persistence of headaches following a COVID-19 infection has been identified as a significant long-term symptom. The clinical presentation of these headaches often shares features of both tension-type headaches and migraines. iasp-pain.orgresearchgate.net Clinical research has explored the utility of amitriptyline in managing this condition.
An observational multicentric study involving 48 patients who received amitriptyline for post-COVID headache found a significant reduction in the number of headache days per month between weeks 8 and 12 of treatment. nih.govnih.gov The mean reduction was 9.6 days. researchgate.netnih.gov In this cohort, 43.7% of patients achieved at least a 50% response rate, and 21% achieved a 75% response rate by the end of the study period. nih.gov
Another study of 100 COVID-19 survivors with related headaches found that amitriptyline was the most frequently used preventive medication and had the best responder rates. mdpi.com Specifically, the 50% responder rate for amitriptyline was 45.5%. mdpi.com Predictors for a positive response to amitriptyline in post-COVID headache have also been investigated. One study identified a history of tension-type headache and the absence of nausea as factors associated with a higher probability of a favorable response. nih.govnih.gov
| Study Focus | Key Research Finding | Study Design |
|---|---|---|
| Effectiveness of Amitriptyline for Post-COVID Headache | A mean reduction of 9.6 headache days per month was observed. researchgate.netnih.gov | Observational multicentric study (48 patients). nih.gov |
| Response Rates to Amitriptyline | 43.7% of patients achieved a 50% response rate, and 21% achieved a 75% response rate. nih.gov | Observational multicentric study (48 patients). nih.gov |
| Preventive Treatment for COVID-19-Related Headaches | Amitriptyline was the most frequently used preventive drug with the highest 50% responder rate (45.5%). mdpi.com | Study of 100 COVID-19 survivors. mdpi.com |
| Predictors of Amitriptyline Response | A history of tension-type headache and the absence of nausea were associated with a better response. nih.govnih.gov | Observational multicentric study (48 patients). nih.gov |
Anxiety Disorders (Generalized Anxiety Disorder, Panic Disorder)
Amitriptyline is sometimes used off-label for the management of anxiety disorders, including Generalized Anxiety Disorder (GAD) and Panic Disorder. phillyintegrative.comnih.govverywellhealth.com Its mechanism of action, which involves modulating neurotransmitter activity, is thought to contribute to its anxiolytic effects. phillyintegrative.com
While not typically a first-line treatment for anxiety, some research suggests its potential utility. forhers.com For instance, a study published in International Clinical Psychopharmacology found that amitriptyline produced effects similar to fluoxetine, a selective serotonin reuptake inhibitor (SSRI), in individuals with depression that included anxiety symptoms. forhers.com However, it is important to note that more modern medications are often preferred. forhers.com
Sleep Disturbances and Insomnia
Amitriptyline is frequently prescribed off-label at low doses to address sleep disturbances and insomnia, particularly issues with sleep maintenance. droracle.ainih.gov Its sedative properties are a key reason for this application. bighealth.co.uk
Patient-reported outcomes from a cross-sectional study of 752 patients with insomnia disorder treated with low-dose amitriptyline showed that 73.9% reported an improvement in sleep maintenance. nih.gov Additionally, 31.3% noted improved sleep onset, and 35.2% experienced reduced daytime fatigue. nih.gov Another study, the DREAMING trial, which was a randomized, double-blind, placebo-controlled study, found that low-dose amitriptyline led to statistically significant lower Insomnia Severity Index (ISI) scores compared to placebo at the 6-week mark. droracle.ai
However, the long-term efficacy of amitriptyline for sleep is less clear, and more research is needed to fully understand its benefits and limitations. droracle.ai Some studies have indicated that its positive effects on sleep may be more pronounced in the short term. nih.govoup.com It has also been suggested that amitriptyline may be more effective for sleep maintenance problems rather than difficulties with initiating sleep. droracle.ai
Post-Traumatic Stress Disorder (PTSD)
The use of amitriptyline in the treatment of Post-Traumatic Stress Disorder (PTSD) has been explored in several clinical trials. An 8-week, placebo-controlled, double-blind study of combat veterans with chronic PTSD found that amitriptyline was superior to placebo on several measures, including the Hamilton depression scale, Hamilton anxiety scale, Clinical Global Impression severity, and Impact of Event scales, particularly in patients who completed the full 8 weeks of treatment. nih.govresearchgate.net
Sialorrhea
Amitriptyline is used off-label to manage sialorrhea, or excessive drooling. nih.govverywellhealth.com This therapeutic application is based on its anticholinergic properties. smanewstoday.com By acting as an anticholinergic agent, amitriptyline blocks the effects of the parasympathetic nervous system, which controls functions such as salivation. smanewstoday.com It competes with acetylcholine (B1216132), a neurotransmitter, preventing it from activating its receptors on the salivary glands, which in turn reduces the production of saliva. smanewstoday.com
Vestibular Migraine
Vestibular migraine is a condition characterized by vertigo attacks and other vestibular symptoms. Amitriptyline is often mentioned as a preventive treatment for this condition. clinicaltrials.govveeva.com A retrospective study reported significant improvements in both vestibular symptoms and headache in 13 patients treated with amitriptyline. clinicaltrials.govveeva.com Another study involving 24 patients who received a low dose of amitriptyline for five weeks also noted reductions in the mean monthly frequency of vertigo and subjective improvements in both vertigo and headache symptoms. nih.gov
Further research has shown that in a group of patients with vestibular migraine, 77% of those taking 25 mg of amitriptyline daily and 100% of those taking 50 mg daily reported significant improvement. entad.org A non-randomized controlled study found that the type of oral medication, including amitriptyline, did not differ significantly in terms of improving vestibular migraine attack frequency or scores on the Dizziness Handicap Inventory (DHI) and Migraine Disability Assessment (MIDAS). nih.gov
Drug-Drug Interaction Research in Clinical Settings
Amitriptyline's metabolism is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP2C19 and CYP2D6 are the main enzymes responsible for its biotransformation. nih.govdrugbank.com CYP2C19 is involved in the N-demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971), while CYP2D6 is responsible for the hydroxylation of both amitriptyline and nortriptyline to less active metabolites. nih.govnih.gov Other enzymes like CYP3A4, CYP1A2, and CYP2C9 play a minor role. drugbank.com
The co-administration of drugs that inhibit or induce these CYP enzymes can significantly alter the plasma concentrations of amitriptyline and its metabolites, leading to potential toxicity or therapeutic failure.
CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors can lead to higher than expected plasma concentrations of amitriptyline. nih.gov The FDA label for amitriptyline includes a recommendation to monitor tricyclic antidepressant plasma levels when co-administered with a known CYP2D6 inhibitor. nih.gov Examples of drugs that inhibit CYP2D6 and can increase amitriptyline levels include certain selective serotonin reuptake inhibitors (SSRIs) like paroxetine (B1678475) and fluoxetine, the antiarrhythmic quinidine, and the H2-receptor antagonist cimetidine. singlecare.comgoodrx.com
CYP2C19 Inhibitors: Inhibition of CYP2C19 can also lead to increased amitriptyline levels. nih.gov
CYP Enzyme Inducers: Conversely, drugs that induce CYP enzymes, though less commonly documented in the context of amitriptyline interactions, could theoretically decrease its plasma concentrations, potentially reducing its efficacy.
It's also noted that grapefruit juice can interact with drugs metabolized by CYP3A4, but its clinical significance with amitriptyline is less defined. drugs.com
Table 1: Examples of Pharmacokinetic Drug Interactions with Amitriptyline
| Interacting Drug/Substance | Mechanism of Interaction | Potential Clinical Consequence |
|---|---|---|
| Fluoxetine, Paroxetine (SSRIs) | Inhibition of CYP2D6 | Increased plasma concentrations of amitriptyline, leading to a higher risk of adverse effects. singlecare.comgoodrx.com |
| Quinidine | Inhibition of CYP2D6 | Increased plasma concentrations of amitriptyline. singlecare.com |
| Cimetidine | Inhibition of CYP2D6 and other CYPs | Increased plasma concentrations of amitriptyline. goodrx.comclevelandclinic.org |
| Topiramate | Potential inhibition of metabolism | May cause an increase in amitriptyline levels. singlecare.com |
| Alcohol (Acute Ingestion) | Inhibition of metabolism | May result in altered TCA plasma levels and increased CNS depression. drugs.com |
| Alcohol (Chronic Ingestion) | Induction of hepatic metabolism | May lead to decreased TCA efficacy. drugs.com |
Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. Amitriptyline is associated with several significant pharmacodynamic interactions.
Serotonin Syndrome: Amitriptyline increases the levels of serotonin in the brain. drugbank.com When combined with other serotonergic agents, there is an increased risk of serotonin syndrome, a potentially life-threatening condition. goodrx.comdroracle.ai Symptoms can range from mild (sweating, tremor) to severe (high blood pressure, agitation, high fever). goodrx.comdrugs.com Co-administration with monoamine oxidase inhibitors (MAOIs) is contraindicated, and a washout period of at least 14 days is required between the use of an MAOI and amitriptyline. nih.govhres.ca Other drugs that can contribute to serotonin syndrome when taken with amitriptyline include SSRIs, serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), triptans, and certain opioids like tramadol. singlecare.comgoodrx.comdroracle.ai
QTc Prolongation: Amitriptyline has been associated with prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias, such as Torsades de Pointes. nih.govpsychiatrictimes.comhapres.com This risk is heightened when amitriptyline is taken with other medications that also prolong the QTc interval. nih.gov Examples of such drugs include certain antiarrhythmics (e.g., quinidine, sotalol), antipsychotics (e.g., pimozide), and antibiotics. nih.gov Caution is also advised with concomitant use of diuretics that can cause electrolyte imbalances (e.g., hypokalemia), which can further increase the risk of arrhythmias. hres.ca
Central Nervous System (CNS) Depression: Amitriptyline can cause sedation and CNS depression. nih.gov When combined with other CNS depressants, such as alcohol, benzodiazepines, and opioids, there is an additive effect, leading to increased drowsiness, dizziness, and impairment of motor skills. singlecare.comgoodrx.comhres.ca
Seizure Threshold Alteration: Amitriptyline can lower the seizure threshold in a dose-dependent manner, increasing the risk of seizures. drugbank.comnih.gov This risk is particularly concerning for individuals with a history of seizures or when amitriptyline is co-prescribed with other drugs that also lower the seizure threshold, such as antipsychotics (e.g., clozapine), bupropion, and tramadol. goodrx.comdrugs.com
Table 2: Examples of Pharmacodynamic Drug Interactions with Amitriptyline
| Interaction Mechanism | Interacting Drug Class/Substance | Potential Clinical Consequence |
|---|---|---|
| Serotonin Syndrome | Monoamine Oxidase Inhibitors (MAOIs), SSRIs, SNRIs, Triptans, Tramadol, St. John's Wort | Agitation, confusion, rapid heart rate, high blood pressure, muscle rigidity, and in severe cases, seizures and hyperthermia. singlecare.comgoodrx.comdroracle.aidrugs.com |
| QTc Prolongation | Antiarrhythmics (e.g., quinidine, sotalol), Antipsychotics (e.g., pimozide), certain antibiotics | Increased risk of life-threatening cardiac arrhythmias. nih.govpsychiatrictimes.com |
| CNS Depression | Alcohol, Benzodiazepines, Opioids, Sedative-hypnotics | Enhanced sedation, dizziness, and impairment of cognitive and motor functions. singlecare.comgoodrx.comhres.ca |
| Seizure Threshold Alteration | Antipsychotics (e.g., clozapine), Bupropion, Tramadol | Increased risk of seizures. goodrx.comdrugs.comsps.nhs.uk |
Pharmacogenomic Research in Clinical Outcomes and Risk Assessment
Pharmacogenomics studies how genetic variations influence an individual's response to drugs. For amitriptyline, genetic polymorphisms in the CYP2D6 and CYP2C19 genes are of significant clinical importance. nih.govwikipedia.org
Genetic variations in CYP2D6 and CYP2C19 can lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. nih.govnih.gov
Poor Metabolizers (PMs): Individuals with two no-function alleles for either CYP2D6 or CYP2C19. PMs have a significantly reduced ability to metabolize amitriptyline, leading to higher plasma concentrations of the parent drug and an increased risk of adverse effects when given standard doses. nih.govnih.gov
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one no-function allele, or two reduced-function alleles. They have a decreased metabolic capacity compared to normal metabolizers. frontiersin.org
Normal Metabolizers (NMs): Individuals with two normal-function alleles. They have the expected metabolic capacity. frontiersin.org
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles or two increased-function CYP2C19 alleles. UMs metabolize amitriptyline much faster, which can lead to lower plasma concentrations and potentially a sub-optimal therapeutic response or treatment failure. nih.govnih.gov
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published dosing recommendations for tricyclic antidepressants based on CYP2D6 and CYP2C19 genotypes. nih.gov For example, for CYP2D6 poor metabolizers, CPIC recommends considering a 50% reduction of the starting dose and monitoring plasma levels to avoid side effects. nih.gov For CYP2C19 ultrarapid metabolizers, an alternative drug not metabolized by CYP2C19, such as nortriptyline or desipramine, is suggested. nih.govnih.gov
Numerous studies have investigated the correlation between CYP2D6 and CYP2C19 genotypes and the pharmacokinetic and pharmacodynamic outcomes of amitriptyline therapy.
Research has also shown a strong impact of the CYP2D6 genotype on the pharmacokinetics of both amitriptyline and nortriptyline, while the CYP2C19 genotype primarily affects nortriptyline levels. frontiersin.org These genetic variations can explain a substantial portion of the interindividual variability in drug exposure. frontiersin.org
Table 3: Clinical Implications of CYP2D6 and CYP2C19 Genotypes on Amitriptyline Therapy
| Genotype/Phenotype | Effect on Amitriptyline Metabolism | Clinical Recommendation/Implication |
|---|---|---|
| CYP2D6 Poor Metabolizer (PM) | Significantly reduced hydroxylation of amitriptyline and nortriptyline, leading to higher plasma concentrations. nih.govnih.gov | Consider a 50% dose reduction or an alternative drug. Increased risk of side effects. nih.govnih.gov |
| CYP2D6 Intermediate Metabolizer (IM) | Reduced metabolism of amitriptyline. | Consider a 25% dose reduction. nih.gov |
| CYP2D6 Ultrarapid Metabolizer (UM) | Increased metabolism, leading to lower plasma concentrations. | Avoid use due to potential lack of efficacy. Consider an alternative drug. nih.govnih.gov |
| CYP2C19 Poor Metabolizer (PM) | Reduced N-demethylation, leading to higher amitriptyline and lower nortriptyline levels. nih.gov | Avoid use due to potential for side effects. Consider an alternative drug not metabolized by CYP2C19. nih.govnih.gov |
| CYP2C19 Ultrarapid Metabolizer (UM) | Increased N-demethylation, leading to lower amitriptyline and higher nortriptyline levels. nih.gov | Avoid use due to potential for a sub-optimal response. Consider an alternative drug not metabolized by CYP2C19. nih.govnih.gov |
Clinical Trial Methodologies and Research Designs
The efficacy and safety of amitriptyline for various indications have been evaluated through a range of clinical trial methodologies. Randomized controlled trials (RCTs) are considered the gold standard for establishing causality.
A classic example is a 6-week, double-blind, randomized controlled trial that compared amitriptyline, naproxen, a combination of both, and placebo for the treatment of fibromyalgia. nih.gov This study design allowed for the assessment of the specific effects of amitriptyline by comparing it against an active comparator, a placebo, and a combination therapy. nih.gov
More recent research includes observational studies and retrospective analyses to evaluate the effectiveness of amitriptyline in real-world settings. For instance, a retrospective study reported significant improvement in vestibular symptoms and headaches in patients with vestibular migraine treated with amitriptyline. clinicaltrials.gov
The design of clinical trials for amitriptyline also increasingly incorporates pharmacogenomic components. Prospective studies are being conducted to correlate CYP2C19 and CYP2D6 genotypes with drug concentrations, adverse events, and therapeutic response to guide personalized medicine approaches. researchgate.net
Randomized Controlled Trial (RCT) Design and Findings
Randomized controlled trials (RCTs) are fundamental in establishing the efficacy of amitriptyline across various conditions. These studies often employ a double-blind, placebo-controlled design to minimize bias.
A notable RCT investigated the efficacy of low-dose amitriptyline for chronic low back pain. In this double-blind trial, 146 adults were randomized to receive either 25 mg/day of amitriptyline or an active comparator, benztropine (B127874) mesylate (1 mg/d), for six months. nih.gov The primary outcome was pain intensity, with secondary outcomes including disability and work absence. nih.gov The results indicated that low-dose amitriptyline did not lead to a greater reduction in pain compared to the comparator at the 6-month mark. nih.govvu.nl However, a statistically significant improvement in disability was observed for the amitriptyline group at 3 months. nih.govvu.nl
Another RCT examined the effects of low-dose amitriptyline on chronic tension-type facial pain. researchgate.net Sixty-two patients were randomized into three groups: amitriptyline, amitriptyline with pindolol, and a surrogate placebo (loratadine). researchgate.net This study also measured whole blood serotonin levels before and after an 8-week treatment period. The findings revealed a non-significant reduction in blood serotonin levels in the amitriptyline group, with no change observed in the placebo group. researchgate.net
In veterinary medicine, an RCT was conducted to assess the efficacy of short-term amitriptyline administration for acute, nonobstructive, idiopathic lower urinary tract disease in cats. nih.gov Thirty-one cats were treated with either amitriptyline (5 mg/d) or a placebo for 7 days. nih.gov The study found no significant difference in the likelihood or rate of recovery from clinical signs between the two groups. nih.gov Interestingly, the results suggested that short-term treatment with amitriptyline might be associated with an increased risk of recurrence of the condition. nih.gov
The design and findings of these RCTs highlight the nuanced efficacy of amitriptyline, with effects that can vary based on the condition being treated, the duration of the trial, and the specific outcomes being measured.
Table 1: Summary of Selected Randomized Controlled Trials on Amitriptyline
| Condition | Intervention | Comparator | Key Findings | Citation |
|---|---|---|---|---|
| Chronic Low Back Pain | Low-dose amitriptyline (25 mg/d) | Active comparator (benztropine mesylate, 1 mg/d) | No significant difference in pain reduction at 6 months; significant improvement in disability at 3 months. | nih.govvu.nl |
| Chronic Tension-Type Facial Pain | Low-dose amitriptyline | Surrogate placebo (loratadine) and amitriptyline with pindolol | Non-significant reduction in whole blood serotonin levels compared to placebo. | researchgate.net |
Systematic Reviews and Meta-Analyses of Clinical Efficacy
Systematic reviews and meta-analyses provide a higher level of evidence by synthesizing data from multiple RCTs. Numerous such analyses have evaluated the clinical efficacy of amitriptyline for various disorders.
A systematic review focused on amitriptyline's efficacy in treating fibromyalgia identified ten RCTs. nih.govuab.cat The review found that amitriptyline at a dose of 25 mg/day showed a therapeutic response compared to placebo in improving pain, sleep, and fatigue, generally within 6-8 weeks of treatment. nih.govuab.cat However, this benefit was not observed at 12 weeks. nih.govuab.cat Interestingly, a higher dose of 50 mg/day did not demonstrate a therapeutic effect compared to placebo. nih.govuab.cat
In the context of migraine prophylaxis, a comparative systematic review and meta-analysis of nine studies (including seven RCTs) assessed amitriptyline against propranolol (B1214883) and flunarizine. amazonaws.com The analysis revealed that amitriptyline significantly reduced the monthly frequency, duration, and severity of migraines compared to propranolol. amazonaws.com Its efficacy was found to be comparable to flunarizine. amazonaws.com When compared to a placebo, amitriptyline significantly lowered the monthly frequency of migraines. amazonaws.com
For the treatment of depression, a comprehensive systematic review of 186 RCTs compared amitriptyline with other tricyclic/heterocyclic antidepressants and Selective Serotonin Reuptake Inhibitors (SSRIs). cambridge.org The meta-analysis indicated that amitriptyline is slightly more effective, with a standardized mean difference of 0.147 favoring amitriptyline. cambridge.org
Table 2: Overview of Systematic Reviews and Meta-Analyses on Amitriptyline Efficacy
| Condition | Comparison | Number of Studies Analyzed | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Fibromyalgia | Amitriptyline vs. Placebo | 10 RCTs | 25 mg/day effective for short-term (6-8 weeks) improvement in pain, sleep, and fatigue. | nih.govuab.cat |
| Migraine Prophylaxis | Amitriptyline vs. Propranolol, Flunarizine, Placebo | 9 studies (7 RCTs) | Superior to propranolol and placebo in reducing migraine frequency; comparable to flunarizine. | amazonaws.com |
| Depression | Amitriptyline vs. Other Tricyclics/Heterocyclics and SSRIs | 186 RCTs | Slightly more effective than comparator antidepressants. | cambridge.org |
Therapeutic Drug Monitoring (TDM) in Clinical Research
Therapeutic Drug Monitoring (TDM) involves the measurement of drug concentrations in bodily fluids, typically plasma or serum, to optimize treatment for individual patients. mayocliniclabs.com For tricyclic antidepressants like amitriptyline, which have a narrow therapeutic index and exhibit significant interindividual variability in metabolism, TDM is a valuable tool in both clinical practice and research. nih.govmedicinesinformation.co.nzathenslab.gr
The therapeutic range for amitriptyline in the treatment of major depression is not definitively established, with proposed ranges varying. medicinesinformation.co.nz For instance, the American Psychiatric Association has suggested a therapeutic range of 430-900 nmol/L for the combined concentrations of amitriptyline and its active metabolite, nortriptyline. medicinesinformation.co.nz Research has shown that monitoring these levels can help in assessing compliance, quantifying drug interactions, and tailoring dosages to an individual's pharmacokinetic profile. medicinesinformation.co.nz
A retrospective study evaluating TDM analyses of amitriptyline in a standard clinical setting found that patients who responded to treatment had significantly higher serum levels of the drug than non-responders. nih.gov This suggests a correlation between serum concentration and clinical response. However, the same study did not find a significant relationship between serum levels and the occurrence of adverse effects for amitriptyline. nih.gov
The utility of TDM is further highlighted by the influence of genetic factors on drug metabolism. Genetic polymorphism of oxidizing enzymes, such as cytochrome P450 isoenzyme CYP2D6, can lead to interindividual variability in the blood concentrations of tricyclic antidepressants. researchgate.net Research has suggested that combining TDM with genotyping can lead to safer and more effective therapy for conditions like endogenous depression. researchgate.net By ensuring that drug concentrations are within a defined therapeutic range for an adequate period, TDM improves the precision of clinical trials and aids in the interpretation of unexpected clinical responses. medicinesinformation.co.nz
Advanced Analytical and Bioanalytical Methodologies
Quantification of Amitriptyline (B1667244) and its Metabolites in Biological Matrices
The determination of amitriptyline and its byproducts, such as nortriptyline (B1679971) and hydroxylated metabolites, in biological samples like plasma, serum, and urine is crucial for understanding its pharmacokinetics. researchgate.netresearchgate.net Various analytical methods are employed for this purpose, each with its own advantages.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tricyclic antidepressants. core.ac.uk Reversed-phase HPLC (RP-HPLC) methods are commonly utilized, offering robust separation of amitriptyline and its metabolites. core.ac.uk
One RP-HPLC method achieved optimal separation of amitriptyline and nortriptyline using a mobile phase of 35% acetonitrile (B52724) and 65% phosphate (B84403) buffer at a pH of 5.6, with elution times of 5.92 and 4.66 minutes, respectively. core.ac.uk Another study detailed a method using a C18 column with a mobile phase of acetonitrile and 0.01 M triethylamine (B128534) buffer (pH 3) and detection at 242 nm. derpharmachemica.com For the simultaneous determination of amitriptyline and other tricyclic antidepressants, a Kromasil C8 column with a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) and acetonitrile (45:55 v/v) has been used, with quantification at 238 nm. nih.gov
The development of HPLC methods often involves the optimization of mobile phase composition and pH to ensure adequate resolution and peak shape. core.ac.uk For instance, the separation of amitriptyline and its metabolites can be achieved on a silica (B1680970) column with a mobile phase of acetonitrile and 0.1 M ammonium acetate (94:6, v/v). nih.gov Furthermore, a column-switching HPLC system has been described for the direct injection of plasma or serum, allowing for the simultaneous quantification of amitriptyline, nortriptyline, and their E- and Z-isomers of 10-hydroxyamitriptyline (B1197387) and 10-hydroxynortriptyline (B30761). capes.gov.br
Table 1: HPLC Method Parameters for Amitriptyline Analysis
| Parameter | Method 1 core.ac.uk | Method 2 derpharmachemica.com | Method 3 nih.gov | Method 4 nih.gov |
|---|---|---|---|---|
| Stationary Phase | Kinetex® C18 | C18 | Kromasil C8 | Silica |
| Mobile Phase | 35% ACN, 65% Phosphate Buffer (pH 5.6) | ACN, 0.01 M Triethylamine (pH 3) | 0.05 M NH4OAc, ACN (45:55) | ACN, 0.1 M NH4OAc (94:6) |
| Detection | UV/Visible | 242 nm | 238 nm | UV and PBMS |
ACN: Acetonitrile, NH4OAc: Ammonium Acetate, PBMS: Particle Beam Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the therapeutic drug monitoring of antidepressants due to its high sensitivity and selectivity. phenomenex.com This technique allows for the simultaneous determination of multiple analytes in a single run. phenomenex.com
A rapid and reliable LC-MS/MS method was developed for the simultaneous quantification of amitriptyline and its active metabolite nortriptyline in rat plasma. researchgate.netpsu.eduhud.ac.uk This method utilized a Gemini C18 column and an isocratic mobile phase of 1% formic acid in water and methanol (B129727) (10:90, v/v). psu.eduhud.ac.uk The analytical range was 0.1-500 ng/mL for amitriptyline and 0.08-500 ng/mL for nortriptyline from a 200 µL plasma sample. researchgate.netpsu.eduhud.ac.uk Another highly sensitive LC-MS/MS method was developed for the simultaneous determination of amitriptyline, nortriptyline, and their hydroxy-metabolites in human serum, using deuterated internal standards. researchgate.netresearchgate.net
LC-MS/MS methods are particularly valuable for analyzing complex biological matrices as they can minimize interferences. phenomenex.comnih.gov Turbulent-flow liquid chromatography–tandem mass spectrometry has been used for the direct injection of human serum for the detection of amitriptyline and nortriptyline. derpharmachemica.com
Table 2: LC-MS/MS Method for Amitriptyline and Nortriptyline in Rat Plasma researchgate.netpsu.eduhud.ac.uk
| Parameter | Details |
|---|---|
| Analytes | Amitriptyline, Nortriptyline |
| Matrix | Rat Plasma |
| Column | Gemini C18 (50 × 4.60 mm, 5 µm) |
| Mobile Phase | 1% Formic Acid in Water:Methanol (10:90, v/v) |
| Flow Rate | 0.2 mL/min |
| Analytical Range (Amitriptyline) | 0.1-500 ng/mL |
| Analytical Range (Nortriptyline) | 0.08-500 ng/mL |
| Sample Volume | 200 µL |
Gas Chromatography (GC) Methods
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of amitriptyline and its metabolites. mdpi.com Derivatization is sometimes necessary to improve the volatility and chromatographic properties of the analytes. mdpi.com
A GC-MS method was developed to measure amitriptyline, nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using deuterated analogs as internal standards. nih.gov In this method, the two alcohol metabolites were dehydrated to improve their GC and MS properties. nih.gov Another GC procedure for the simultaneous determination of amitriptyline and nortriptyline in human plasma utilizes a nitrogen detector. nih.gov This method involves a multi-step extraction process and uses protriptyline (B1194169) as an internal standard. nih.gov
More recent developments include a GC-MS/MS method for the simultaneous analysis of gabapentin, tramadol, and amitriptyline in biological fluids without the need for derivatization. tandfonline.com This method uses a selective ion monitoring mode for detection. tandfonline.com
Table 3: GC-based Methods for Amitriptyline Analysis
| Method | Analytes | Matrix | Key Features | Reference |
|---|---|---|---|---|
| GC-CIMS | Amitriptyline, Nortriptyline, 10-hydroxyamitriptyline, 10-hydroxynortriptyline | Human Plasma | Deuterated internal standards, dehydration of alcohol metabolites | nih.gov |
| GC-NPD | Amitriptyline, Nortriptyline | Human Plasma | Nitrogen detector, protriptyline as internal standard | nih.gov |
| GC-MS/MS | Amitriptyline, Gabapentin, Tramadol | Biological Fluids | No derivatization, selective ion monitoring | tandfonline.com |
CIMS: Chemical Ionization Mass Spectrometry, NPD: Nitrogen-Phosphorus Detector
Method Validation Parameters and Quality Assurance in Research
To ensure the reliability and accuracy of analytical data, methods for quantifying amitriptyline and its metabolites must undergo rigorous validation in accordance with guidelines from regulatory bodies like the FDA. psu.edu Key validation parameters include accuracy, precision, linearity, range, and the limits of detection and quantification. ijrpr.com
Accuracy and Precision Studies
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ijrpr.com
In an HPLC method for amitriptyline, accuracy was demonstrated with recovery values between 98% and 101%. iosrjournals.org The precision of this method was confirmed by low relative standard deviation (%RSD) values. iosrjournals.org For an LC-MS/MS method, intra- and inter-day precision and accuracy were evaluated by analyzing replicate quality control samples at low, middle, and high concentrations over several days. psu.edu The precision, expressed as RSD, and accuracy, as percent error, were found to be within acceptable limits. psu.edu A GC-MS method for amitriptyline and its metabolites reported both precision and accuracy in terms of percent error to be less than 5%. nih.gov
Linearity, Range, Detection, and Quantification Limits
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. ijrpb.com The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijrpb.com
One RP-HPLC method for amitriptyline showed linearity in the concentration range of 0.05-1.6 µg/ml, with an LOD of 0.0250 µg/ml and an LOQ of 0.0759 µg/ml. jopcr.com Another study reported a linearity range of 25-75 µg/mL for amitriptyline with a correlation coefficient of 0.999. ijrpb.com For an LC-MS/MS method, the analytical range was established as 0.1-500 ng/mL for amitriptyline and 0.08-500 ng/mL for nortriptyline. researchgate.netpsu.eduhud.ac.uk A GC-MS method demonstrated sensitivity with an LOD of 0.5 ng/ml for amitriptyline and nortriptyline. nih.gov
Table 4: Validation Parameters for Amitriptyline Analytical Methods
| Method Type | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|
| RP-HPLC | 0.05-1.6 µg/ml | 0.0250 µg/ml | 0.0759 µg/ml | jopcr.com |
| RP-HPLC | 25-75 µg/mL | 0.154 mg/mL | 0.466 mg/mL | ijrpb.com |
| LC-MS/MS | 0.1-500 ng/mL (Amitriptyline) | - | 0.1 ng/mL | researchgate.netpsu.eduhud.ac.uk |
| LC-MS/MS | 0.08-500 ng/mL (Nortriptyline) | - | 0.08 ng/mL | researchgate.netpsu.eduhud.ac.uk |
| GC-MS | - | 0.5 ng/ml | - | nih.gov |
| HPTLC | 67.5 - 472.5 ng/band | 2.80 ng/band | 9.37 ng/band | jchr.org |
Specificity and Robustness Assessments
The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. Among the key validation parameters, specificity and robustness are paramount for guaranteeing that the method can unequivocally measure the analyte of interest without interference and remain unaffected by minor operational variations.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijrpr.com For amitriptyline, specificity is commonly demonstrated through forced degradation studies. neliti.cominnovareacademics.in In these studies, the drug substance is subjected to extreme stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to produce potential degradation products. iosrjournals.orghumanjournals.comrjptonline.orgnih.gov A specific method must be able to separate the intact amitriptyline peak from the peaks of these degradation products, as well as from any excipients present in the pharmaceutical formulation. ijrpb.comallmultidisciplinaryjournal.com High-Performance Liquid Chromatography (HPLC) methods, for instance, demonstrate specificity when the chromatograms of stressed samples show that the degradation product peaks are well-resolved from the pure drug peak, confirming no interference. humanjournals.comrjptonline.org
The results from a typical forced degradation study for an HPLC method developed for Amitriptyline HCl are summarized below. iosrjournals.org
| Stress Condition | Time Duration | % Degradation |
| Acid Degradation | 1 Hour | 21.54 |
| Base Degradation | 1 Hour | 26.21 |
| Oxidative Degradation | 1 Hour | 18.12 |
| Thermal Degradation | 1 Hour | 14.36 |
| Photo Degradation | 48 Hours | 17.80 |
This interactive table summarizes the percentage of amitriptyline degradation under various stress conditions, as observed in a validation study. iosrjournals.org
Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrpr.com It provides an indication of the method's reliability during normal usage. The evaluation of robustness is typically performed by making slight changes to experimental conditions. ijrpb.comijprajournal.com For HPLC methods, these variations can include the flow rate of the mobile phase, the pH of the buffer, the column temperature, and the composition of the mobile phase. ijrpr.comijrpb.comchemmethod.com The method is considered robust if the system suitability parameters, such as peak asymmetry and resolution, remain within the acceptance criteria, and the results show a low relative standard deviation (%RSD) under these varied conditions. ijprajournal.comchemmethod.com
The table below outlines common parameters and their variations tested to establish the robustness of an analytical method for amitriptyline. ijrpb.comijprajournal.comchemmethod.com
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 to 0.2 mL/min | System suitability parameters are met; %RSD < 2% |
| Mobile Phase pH | ± 0.1 to 0.2 units | System suitability parameters are met; %RSD < 2% |
| Column Temperature | ± 5°C | System suitability parameters are met; %RSD < 2% |
| Mobile Phase Composition | ± 2% to 5% (organic phase) | System suitability parameters are met; %RSD < 2% |
This interactive table details typical parameters and their deliberate variations used to assess the robustness of an HPLC method for amitriptyline analysis. ijrpb.comijprajournal.comchemmethod.com
Strategies for Metabolite Identification and Profiling
Understanding the metabolic fate of amitriptyline is crucial for comprehending its pharmacological activity and potential toxicity. The compound undergoes extensive biotransformation in the body, primarily in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of numerous metabolites. mdpi.comdrugbank.com The main metabolic pathways are N-demethylation, catalyzed by CYP2C19 and CYP3A4, and hydroxylation, mediated by CYP2D6. mdpi.comdrugbank.compsu.edunih.gov
The primary strategy for identifying and profiling these metabolites involves the use of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for modern metabolite profiling of amitriptyline. mdpi.compsu.edu This technique offers high sensitivity and specificity, allowing for the detection and structural characterization of metabolites in complex biological matrices like plasma and urine. psu.eduresearchgate.netnih.gov For instance, a comprehensive workflow using LC-MS/MS successfully identified a total of 28 metabolites in human urine, including five N-acetyl-l-cysteine conjugates which are considered potential biomarkers for idiosyncratic toxicity. nih.gov
Advanced LC-MS/MS strategies further enhance metabolite discovery:
Predictive Multiple Reaction Monitoring (MRM): This targeted approach is used for the sensitive and specific quantification of known metabolites. nih.gov
Information-Dependent Acquisition (IDA) with Enhanced Product Ion (EPI) Scanning: This is an untargeted approach. An initial scan detects potential metabolites, which then triggers the acquisition of detailed fragmentation spectra (product ions) for structural elucidation. nih.govkribb.re.kr The combination of predictive MRM-IDA-EPI allows for simultaneous quantitative and qualitative analysis, providing information on metabolic stability and metabolite profiles in a single run. kribb.re.kr
Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the determination of amitriptyline and its primary metabolite, nortriptyline, in biological samples like whole blood. derpharmachemica.com This method often requires derivatization to increase the volatility and thermal stability of the analytes. derpharmachemica.com
Capillary Electrophoresis (CE) offers another approach for the simultaneous analysis of amitriptyline and nortriptyline in human plasma. researchgate.netderpharmachemica.com
Through these sophisticated analytical strategies, a wide array of amitriptyline metabolites has been identified.
| Metabolite | Analytical Method | Matrix | Reference(s) |
| Nortriptyline | HPLC-MS/MS, GC-MS, CE, HPLC-DAD | Plasma, Serum, Urine, Whole Blood | psu.eduresearchgate.netkribb.re.krnih.gov |
| (E)-10-Hydroxyamitriptyline | HPLC-DAD, LC-MS/MS | Serum, Plasma, Urine | researchgate.netnih.gov |
| (Z)-10-Hydroxyamitriptyline | HPLC-DAD, LC-MS/MS | Serum, Plasma, Urine | researchgate.netnih.gov |
| (E)-10-Hydroxynortriptyline | HPLC-DAD, LC-MS/MS | Serum, Plasma, Urine | mdpi.comresearchgate.netnih.gov |
| (Z)-10-Hydroxynortriptyline | HPLC-DAD, LC-MS/MS | Serum, Plasma, Urine | mdpi.comresearchgate.netnih.gov |
| Desmethylnortriptyline (B104222) | HPLC-DAD | Plasma | researchgate.net |
| 2-Hydroxy-nortriptyline | TLC | Urine | nih.gov |
| 10,11-Dihydroxy-amitriptyline | TLC | Urine | nih.gov |
| Amitriptyline N-oxide | LC-MS/MS | Human Liver Microsomes | kribb.re.kr |
| N-acetyl-l-cysteine conjugates | LC-MS/MS | Urine | nih.gov |
This interactive table lists key metabolites of amitriptyline identified in various biological matrices and the analytical techniques used for their characterization.
These advanced methodologies are indispensable for constructing a comprehensive metabolic map of amitriptyline, providing critical insights for drug development, clinical pharmacology, and toxicology.
Emerging Research Areas and Future Directions
Development of Novel Formulations and Delivery Systems
The development of innovative formulations and delivery systems for amitriptyline (B1667244) is a key area of ongoing research, aiming to improve patient compliance, and expand its therapeutic utility.
Controlled-release formulations are being developed to maintain stable therapeutic drug levels, which could minimize side effects and reduce the frequency of administration. mdpi.com Research has focused on creating controlled-release pellets. nih.gov One study successfully formulated controlled-release amitriptyline pellets that demonstrated bioequivalence to a commercially available product. nih.gov Another approach involves bilayer tablets, with one layer for immediate release and a second for sustained release, potentially offering a sequential drug delivery profile. ajptonline.com Molecularly imprinted polymers are also being investigated as a carrier for the controlled release of amitriptyline. researchgate.net
Topical applications of amitriptyline are gaining attention, particularly for the treatment of neuropathic pain. nih.gov The rationale is to achieve local analgesic effects while minimizing systemic side effects. nih.govnih.gov Studies have explored the use of amitriptyline in cream and gel formulations, sometimes in combination with other agents like ketamine. brieflands.comelsevier.esunyter.com For instance, a 2% amitriptyline cream was found to be as effective as capsaicin (B1668287) cream in managing diabetic neuropathic pain, but with fewer adverse effects. brieflands.com Research into different compounding bases is also underway to optimize the diffusion and delivery of topical amitriptyline. nih.gov
Exploration of Novel Therapeutic Targets and Repurposing Applications
Beyond its traditional use in depression and pain management, researchers are actively investigating new therapeutic targets for amitriptyline and repurposing it for other conditions.
Recent studies suggest that amitriptyline may have a role in treating inflammatory conditions. It has been shown to modulate inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com This has led to investigations into its potential use for conditions like atherosclerosis and joint inflammation. mdpi.comacrabstracts.org For example, research has indicated that amitriptyline can block TLR4 & IL1R-mediated innate immune responses in synoviocytes, and its use was associated with a reduced need for colchicine (B1669291) in gout treatment. acrabstracts.org
The neuroprotective properties of amitriptyline are also being explored. michaeljfox.org There is interest in its potential as a disease-modifying therapy for Parkinson's disease, although initial studies have yielded mixed results. michaeljfox.org Additionally, amitriptyline has been investigated for its potential to treat acute lung injury induced by the influenza A H5N1 virus. plos.org Other repurposing applications under investigation include its potential antibacterial effects and its use in managing symptoms of KCNQ2/3 gain-of-function variants, a type of neurodevelopmental disorder. nih.govnih.govpmu.ac.at
Research on Long-Term Neurobiological and Systemic Effects
While the short-term effects of amitriptyline are well-documented, research into its long-term neurobiological and systemic effects is ongoing. Chronic treatment with amitriptyline can lead to lasting changes in monoaminergic neurotransmission by desensitizing presynaptic autoreceptors and heteroreceptors. nih.gov There is some concern and ongoing research regarding a potential increased risk of cognitive issues, such as confusion and possibly dementia, with long-term use of anticholinergic drugs like amitriptyline, particularly in older adults. www.nhs.uktheedgetreatment.comsubstack.com More research is needed to fully understand these potential long-term risks. www.nhs.uk Systemically, long-term use can be associated with side effects impacting various organ systems, and the drug's impact on cardiac health is a notable area of study. theedgetreatment.com
Precision Medicine Approaches to Optimize Therapeutic Outcomes
Precision medicine, which aims to tailor medical treatment to individual patient characteristics, is a significant area of research for amitriptyline. A key focus is on pharmacogenomics, which studies how a person's genes affect their response to drugs. cdc.gov
The metabolism of amitriptyline is significantly influenced by genetic variations in the cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. nih.govtandfonline.comwikipedia.org These genetic differences can lead to variations in drug plasma concentrations, affecting both efficacy and the risk of side effects. wikipedia.org For example, individuals who are "poor metabolizers" due to their genetic makeup may have higher levels of the drug in their system, increasing the risk of toxicity, while "ultrarapid metabolizers" may break down the drug too quickly for it to be effective. nih.govpharmgkb.org
Clinical guidelines have been developed to help clinicians use genetic information to guide amitriptyline dosing. nih.govpharmgkb.org For instance, the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have published recommendations for adjusting amitriptyline dosage based on a patient's CYP2D6 and CYP2C19 genotype. nih.govpharmgkb.org This personalized approach aims to optimize therapeutic outcomes by selecting the right dose for the right patient, minimizing adverse reactions and treatment failures. cdc.govtandfonline.com
Discovery of Biomarkers for Efficacy and Toxicity
To further enhance the safety and effectiveness of amitriptyline therapy, researchers are working to identify biomarkers that can predict a patient's response or risk of toxicity.
One area of investigation involves metabolic profiling. An integrated workflow using liquid chromatography-mass spectrometry (LC-MS/MS) has been developed to comprehensively profile the metabolites of amitriptyline in human urine. nih.govtandfonline.com This research has led to the characterization of five N-acetyl-l-cysteine conjugates as potential biomarkers for idiosyncratic toxicity. nih.govtandfonline.comcolab.ws
Cardiac biomarkers are also being studied to predict the cardiotoxic effects of amitriptyline. Research in animal models suggests that serum levels of S100B protein, B-type natriuretic peptide (BNP), and cardiac troponin T (cTnT) may serve as early indicators of amitriptyline-induced cardiovascular toxicity. ekb.egnih.govnih.govresearchgate.net For example, studies have found a significant correlation between serum S100B protein levels and cardiovascular toxic effects in rats. nih.gov Similarly, elevated levels of cTnT and NT-proBNP have been identified as early indicators of cardiotoxicity in animal models. nih.gov
Synthesis and Evaluation of Next-Generation Analogues and Prodrugs
The synthesis and evaluation of new analogues and prodrugs of amitriptyline represent a forward-looking area of research aimed at developing compounds with improved therapeutic profiles.
Scientists are synthesizing novel analogues of amitriptyline with modified chemical structures. nih.gov The goal is to create compounds that may have enhanced efficacy, a better side effect profile, or different pharmacological properties. For example, researchers have synthesized analogues where the position of the side-chain nitrogen atom is rigidly fixed to the tricyclic nucleus. nih.gov Other work has focused on creating quaternary and tertiary analogues, such as N-phenyl-propyl amitriptyline bromide and N-phenyl-ethyl nortriptyline (B1679971) bromide, which have been investigated for their potential as long-acting local anesthetics. google.com The synthesis of isoxazole (B147169) and 1,3,4-oxadiazole (B1194373) analogues containing the dibenzosuberane (B130601) moiety of amitriptyline is also being explored for potential antiproliferative properties. researchgate.net
The development of prodrugs is another strategy being pursued. Prodrugs are inactive compounds that are converted into the active drug within the body. This approach can be used to improve drug delivery, reduce side effects, and enhance the pharmacokinetic properties of the parent drug. Research in this area is focused on designing and synthesizing prodrugs of amitriptyline that can offer therapeutic advantages over the existing formulation.
Q & A
Q. What documentation is critical for regulatory compliance in amitriptyline research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
